molecular formula C8H11BrN4 B13222853 3-Bromo-6-(piperazin-1-YL)pyridazine

3-Bromo-6-(piperazin-1-YL)pyridazine

Cat. No.: B13222853
M. Wt: 243.10 g/mol
InChI Key: ICMPQHJQRLZEPG-UHFFFAOYSA-N
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Description

3-Bromo-6-(piperazin-1-YL)pyridazine is a useful research compound. Its molecular formula is C8H11BrN4 and its molecular weight is 243.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-6-(piperazin-1-YL)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-(piperazin-1-YL)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-piperazin-1-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN4/c9-7-1-2-8(12-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMPQHJQRLZEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Experimental Handling of 3-Bromo-6-(piperazin-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-6-(piperazin-1-yl)pyridazine is a highly versatile bifunctional building block widely utilized in modern medicinal chemistry and drug discovery. Structurally, it combines an electron-deficient pyridazine core with a terminal halogen (bromine) and an electron-donating saturated nitrogen heterocycle (piperazine). This structural motif is frequently deployed in the synthesis of kinase inhibitors, GPCR ligands, and antimalarial agents due to the favorable pharmacokinetic properties imparted by the heteroaryl-piperazine system.

This whitepaper provides an authoritative analysis of its physicochemical properties, analytical characterization workflows, and synthetic utility, focusing on the causality behind experimental behaviors to ensure robust, self-validating laboratory protocols.

Structural & Physicochemical Properties

The reactivity and physical behavior of 3-bromo-6-(piperazin-1-yl)pyridazine are governed by a "push-pull" electronic system. The electron-withdrawing bromine atom at the C3 position increases the electrophilicity of the adjacent carbon, priming it for oxidative addition in transition-metal catalysis. Conversely, the piperazine nitrogen at C6 donates electron density into the diazine ring through resonance, which stabilizes the core but alters the basicity of the nitrogen atoms.

Quantitative Physicochemical Data

To facilitate formulation and analytical method development, the core quantitative properties of the free base and its commonly handled salt form are summarized below.

PropertyValueScientific Rationale / Implication
Chemical Formula C8H11BrN4-
Molecular Weight 243.11 g/mol Exact Mass: 242.0167 Da (critical for HRMS calibration).
Calculated LogP (cLogP) ~1.3 - 1.6The lipophilic bromine balances the hydrophilic piperazine, resulting in moderate lipophilicity ideal for oral bioavailability [3].
pKa 1 (Terminal Secondary Amine) ~9.2Highly basic; remains protonated at physiological pH (7.4), improving aqueous solubility.
pKa 2 (Conjugated N-Aryl Amine) ~3.5Basicity is significantly reduced due to lone-pair delocalization into the electron-deficient pyridazine π-system.
Common Salt Form (CAS) 3033384-00-5Handled as a dihydrobromide salt to prevent atmospheric CO2 absorption (carbamate formation) and oxidative degradation [1].

Analytical Characterization Workflows

Because of the highly basic terminal secondary amine, the free base of 3-bromo-6-(piperazin-1-yl)pyridazine is notorious for secondary interactions with residual silanols on standard silica-based stationary phases. This leads to severe peak tailing in liquid chromatography.

Protocol 1: Self-Validating LC-MS Method for Purity Assessment

To ensure a self-validating system, this protocol utilizes a low-pH mobile phase to fully protonate the piperazine ring, masking silanol interactions and ensuring sharp, Gaussian peak shapes.

Reagents & Equipment:

  • Column: End-capped C18 column (e.g., Waters XBridge C18, 50 x 2.1 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Internal Standard: Propranolol (to validate ionization efficiency and retention time stability).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 3-bromo-6-(piperazin-1-yl)pyridazine in 1 mL of 50:50 Water:Acetonitrile. Causality: The compound exhibits poor solubility in 100% aqueous media without pH adjustment; the organic modifier ensures complete dissolution.

  • Gradient Elution:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.5 min: Linear gradient to 95% B

    • 3.5 - 4.5 min: Hold at 95% B

    • 4.5 - 5.0 min: Return to 5% B (Equilibration)

  • Flow Rate & Temperature: 0.6 mL/min at 40°C. Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer, further mitigating tailing of the basic amine.

  • Detection: ESI+ (Electrospray Ionization, positive mode). Monitor for the protonated molecular ion

    
     at m/z 243.0 and the bromine isotope 
    
    
    
    at m/z 245.0 (approx. 1:1 ratio).

Synthetic Utility & Reactivity Pathways

The true value of 3-bromo-6-(piperazin-1-yl)pyridazine lies in its orthogonal reactivity. It acts as a linchpin in the synthesis of complex pharmaceuticals via Palladium-catalyzed C-C and C-N cross-coupling reactions [2].

Protocol 2: Site-Selective Suzuki-Miyaura Cross-Coupling

A critical challenge when utilizing this building block in cross-coupling is the potential for the secondary amine of the piperazine to poison the palladium catalyst or undergo competitive N-arylation.

Step-by-Step Methodology (Boc-Protection & Coupling):

  • Amine Protection (Optional but Recommended): React the free base with Di-tert-butyl dicarbonate (

    
    ) in Dichloromethane (DCM) with Triethylamine (TEA) for 2 hours at room temperature. Causality: Masking the nucleophilic nitrogen prevents competitive binding to the Pd(0) active species.
    
  • Catalyst Activation: In an oven-dried Schlenk flask under argon, combine the protected pyridazine (1.0 equiv), an arylboronic acid (1.2 equiv), and the precatalyst

    
     (5 mol%).
    
  • Base Addition: Add aqueous Potassium Carbonate (

    
    , 2.0 M, 3.0 equiv) and 1,4-Dioxane (0.2 M concentration). Causality: The biphasic system and strong base are required to activate the boronic acid into the reactive boronate species for the transmetalation step.
    
  • Reaction Execution: Heat the mixture to 90°C for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over

    
    , filter, and concentrate for purification via flash chromatography.
    
Reactivity Pathway Visualization

The following diagram illustrates the orthogonal derivatization pathways available for this bifunctional core.

Reactivity Center 3-Bromo-6-(piperazin-1-yl)pyridazine (Bifunctional Core) Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation at C3) Center->Suzuki Pd(0), Boronic Acid Buchwald Buchwald-Hartwig Amination (C-N Bond Formation at C3) Center->Buchwald Pd(0), Amine, Base Acylation N-Derivatization (Acylation/Alkylation at Piperazine) Center->Acylation Electrophile (R-COCl) Salt Salt Formation (e.g., Dihydrobromide) Center->Salt HBr (aq)

Orthogonal reactivity pathways of 3-Bromo-6-(piperazin-1-yl)pyridazine in organic synthesis.

Handling, Storage, and Formulation Protocols

Stability Considerations

Free base piperazines are highly susceptible to environmental degradation. When exposed to ambient air, the secondary amine rapidly reacts with atmospheric carbon dioxide to form carbamate salts, which manifest as an insoluble white crust on the surface of the chemical. Furthermore, the electron-rich nature of the piperazine ring makes it prone to N-oxidation over time.

Storage Protocol

To ensure long-term stability, it is highly recommended to store the compound as its dihydrobromide salt (CAS 3033384-00-5) [1].

  • Temperature: Store at 2°C to 8°C (refrigerated) in a tightly sealed, amber glass vial.

  • Atmosphere: Flush the headspace of the container with Argon or dry Nitrogen prior to sealing.

  • Desiccation: Store over a desiccant (e.g., anhydrous calcium sulfate) to prevent hygroscopic moisture uptake, which can complicate accurate weighing for stoichiometric reactions.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Available at:[Link]

  • Meyers, M. J., et al. (2021). "Synthesis and Antiplasmodial Activity of Novel Bioinspired Imidazolidinedione Derivatives." Biomolecules, 11(1), 33. Available at:[Link]

3-Bromo-6-(piperazin-1-yl)pyridazine: Structural Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyridazine scaffold has emerged as a privileged pharmacophore. 3-Bromo-6-(piperazin-1-yl)pyridazine represents a highly versatile, bifunctional building block that bridges the gap between target affinity and pharmacokinetic viability. It combines the electron-deficient pyridazine core—ideal for modulating physicochemical properties such as topological polar surface area (tPSA) and aqueous solubility—with a basic piperazine moiety and a reactive bromine handle. This technical whitepaper dissects the structural logic, reactivity profile, and self-validating synthetic workflows required to leverage this molecule in advanced drug discovery programs [1,2].

Chemical Identity & Structural Profiling

The dual functionality of 3-bromo-6-(piperazin-1-yl)pyridazine makes it a highly sought-after intermediate. The piperazine ring acts as a solubilizing group and a vector for hydrogen bonding, while the C3-bromine serves as an orthogonal handle for transition-metal-catalyzed cross-couplings. Due to the basicity of the secondary amine, the compound is most commonly isolated and stabilized as a dihydrobromide salt [1].

Quantitative Data: Chemical and Physical Properties
PropertyValue / Description
Chemical Name 3-Bromo-6-(piperazin-1-yl)pyridazine
CAS Number (Dihydrobromide) 3033384-00-5
Molecular Formula (Free Base) C8H11BrN4
Molecular Weight (Free Base) 243.10 g/mol
Molecular Weight (Salt) 404.93 g/mol (Dihydrobromide)
SMILES Brc1ccc(N2CCNCC2)nn1
Topological Polar Surface Area 37.8 Ų (Free base)
Hydrogen Bond Donors/Acceptors 1 / 4
Appearance Off-white to pale yellow solid

Mechanistic Rationale for Reactivity

The reactivity of 3-bromo-6-(piperazin-1-yl)pyridazine is dictated by the electronic landscape of the 1,2-diazine (pyridazine) ring.

  • Electrophilicity and SNAr : The two adjacent nitrogen atoms in the pyridazine ring exert a profound electron-withdrawing effect via both inductive and resonance mechanisms. This renders the C3 and C6 positions highly electrophilic, allowing nucleophilic aromatic substitution (SNAr) to proceed under relatively mild conditions compared to unactivated benzenes [2].

  • Orthogonal Functionalization : Once the piperazine moiety is installed at C6, the remaining bromine atom at C3 becomes a prime candidate for oxidative addition by Palladium(0) or Copper(I) catalysts. This enables the rapid generation of diverse chemical libraries via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings [3,4].

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate specific in-process controls (IPCs) and causality-driven workup steps that inherently verify the success of the chemical transformation.

Protocol 1: Regioselective SNAr Synthesis of the Core Scaffold

Objective : Synthesize 3-bromo-6-(piperazin-1-yl)pyridazine from 3,6-dibromopyridazine while suppressing over-substitution.

Causality & Rationale : Piperazine is a diamine. To prevent the formation of the symmetrically substituted 3,6-di(piperazin-1-yl)pyridazine, the reaction relies on stoichiometric control and slow addition. By adding piperazine to a dilute solution of 3,6-dibromopyridazine, the dibromide remains in excess within the local microenvironment. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to neutralize the HBr byproduct without competing for the electrophilic carbon [2].

Step-by-Step Methodology :

  • Dissolve 3,6-dibromopyridazine (1.0 eq) in anhydrous THF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add DIPEA (2.0 eq) to the reaction vessel.

  • Dissolve piperazine (1.2 eq) in THF and add dropwise via a syringe pump over 1 hour at 0°C to kinetically suppress the second substitution event.

  • Gradually warm the reaction to 60°C and stir for 12 hours.

Self-Validating IPC & Orthogonal Purification :

  • IPC Validation: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is self-validating when the UV chromatogram shows the disappearance of the starting material (m/z 238/240/242) and the appearance of the mono-substituted product (m/z 243/245 [M+H]+). If a peak at m/z 249 [M+H]+ appears, over-substitution has occurred, indicating the addition rate was too fast.

  • Purification Logic: Concentrate the mixture, dissolve in EtOAc, and extract with 1M HCl. The basic piperazine product migrates to the aqueous layer, leaving unreacted dibromopyridazine and neutral impurities in the organic layer. Basify the aqueous layer to pH 10 with NaOH and extract with DCM to recover the pure free base without the need for silica gel chromatography.

Protocol 2: Downstream Suzuki-Miyaura Cross-Coupling

Objective : Elaborate the C3 position via Pd-catalyzed C-C bond formation to generate targeted therapeutics[3,4].

Causality & Rationale : The secondary amine of the piperazine can coordinate with the Palladium catalyst or undergo competing Buchwald-Hartwig amination. Transient Boc-protection of the piperazine nitrogen is highly recommended to prevent catalyst poisoning and ensure high turnover frequencies (TOF). Pd(dppf)Cl₂ is selected for its large bite angle, which facilitates the reductive elimination step in sterically hindered cross-couplings.

Step-by-Step Methodology :

  • Charge a Schlenk flask with 3-bromo-6-(4-Boc-piperazin-1-yl)pyridazine (1.0 eq), the desired aryl boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Add a degassed solution of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

  • Heat the biphasic mixture to 90°C for 8 hours under vigorous stirring.

Self-Validating IPC :

  • Visual & Analytical Validation: The visual transition of the reaction mixture from a reddish-orange suspension to a dark, homogeneous solution indicates active catalyst turnover. The precipitation of palladium black indicates catalyst death (often due to oxygen ingress). LC-MS must confirm the mass shift corresponding to the loss of bromine (-79 Da) and the addition of the aryl group.

Workflow Visualization

The following diagram maps the logical progression from the symmetric starting material through the key intermediate, culminating in advanced functionalized derivatives.

G A 3,6-Dibromopyridazine (Starting Material) B Piperazine (1.0 - 1.2 eq) DIPEA, THF/EtOH, 80°C A->B C SNAr Reaction (Nucleophilic Attack at C3) B->C D 3-Bromo-6-(piperazin-1-yl)pyridazine (Key Intermediate) C->D E Boc-Protection (Optional for Piperazine NH) D->E Protect NH F Suzuki-Miyaura Coupling (Pd-catalyzed, Aryl Boronic Acid) D->F C-C Bond Formation G Buchwald-Hartwig Amination (Pd-catalyzed, Amine) D->G C-N Bond Formation E->F Protected Route E->G Protected Route H C3-Aryl Pyridazine Derivatives (Kinase/GPCR Ligands) F->H I C3-Amino Pyridazine Derivatives (Targeted Therapeutics) G->I

Workflow: Synthesis and downstream functionalization of 3-bromo-6-(piperazin-1-yl)pyridazine.

References

  • Acta Pharmaceutica Sinica B. "Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection." NIH PubMed Central, 2023. URL:[Link]

  • Organic Letters. "Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst." ACS Publications, 2014. URL:[Link]

  • ChemRxiv. "Synthesis of gem-diboromethyl substituted bicyclo[1.1.1]pentanes and their application in palladium-catalysed cross couplings." ChemRxiv, 2021. URL:[Link]

3-Bromo-6-(piperazin-1-YL)pyridazine synthesis from 3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 3-Bromo-6-(piperazin-1-yl)pyridazine starting specifically from 3,6-dichloropyridazine .

While 3,6-dichloropyridazine is a common commercial starting material, the target molecule requires a bromine handle. This presents a specific chemical challenge: Nucleophilic Aromatic Substitution (SNAr) is generally easier with bromide than chloride, and the final bromine handle is significantly superior for subsequent palladium-catalyzed couplings (e.g., Suzuki-Miyaura).

Therefore, the most robust synthetic strategy involves a Halogen Exchange (Halex) prior to the introduction of the piperazine moiety. Attempting to substitute the piperazine first (yielding 3-chloro-6-piperazinylpyridazine) renders the ring electron-rich, making the subsequent conversion of the remaining chloride to a bromide thermodynamically and kinetically difficult.

Retrosynthetic Analysis & Strategy

The synthesis is broken down into three distinct phases to ensure regioselectivity and prevent the formation of the symmetric bis-piperazinyl byproduct.

  • Phase 1: Activation (Halogen Exchange). Conversion of the commercially available 3,6-dichloropyridazine to 3,6-dibromopyridazine. This maximizes the leaving group ability for the next step and provides the necessary handle for future derivatization.

  • Phase 2: Desymmetrization (Regioselective SNAr). Controlled mono-substitution using N-Boc-piperazine. The use of the Boc-protecting group is critical to prevent polymerization and simplify purification.

  • Phase 3: Deprotection. Removal of the Boc group to yield the free amine salt or base.

Synthesis_Workflow cluster_logic Strategic Rationale Start 3,6-Dichloropyridazine (Starting Material) Inter1 3,6-Dibromopyridazine (Activated Intermediate) Start->Inter1 HBr / AcOH (Halogen Exchange) Inter2 3-Bromo-6-(4-Boc-piperazin-1-yl)pyridazine (Protected Scaffold) Inter1->Inter2 N-Boc-Piperazine K2CO3, MeCN, 60°C Final 3-Bromo-6-(piperazin-1-yl)pyridazine (Target) Inter2->Final TFA / DCM (Deprotection) Rationale Why Exchange First? Piperazine donation deactivates ring for Cl -> Br swap later.

Figure 1: Strategic workflow for the conversion of 3,6-dichloropyridazine to the target bromo-piperazine scaffold.

Detailed Experimental Protocols
Phase 1: Halogen Exchange (The "Finkelstein" Switch)

Objective: Convert 3,6-dichloropyridazine to 3,6-dibromopyridazine. Mechanism: Acid-mediated ipso-substitution. The reaction is driven by the higher nucleophilicity of bromide in acidic media and the solubility differential of the resulting salts.

  • Reagents:

    • 3,6-Dichloropyridazine (1.0 equiv)[1]

    • Hydrogen Bromide (33% w/w in Acetic Acid) (10.0 equiv)

    • Optional: Sodium Bromide (solid) can be added to increase Br- concentration.

  • Protocol:

    • Charge a round-bottom flask with 3,6-dichloropyridazine (e.g., 5.0 g, 33.6 mmol).

    • Add HBr in AcOH (33% solution, ~60 mL).

    • Seal the vessel and heat to 80–90 °C for 12–16 hours. Note: Monitoring by LCMS is essential as the reaction proceeds through a mixed Cl/Br intermediate.

    • Workup: Cool the mixture to room temperature. Pour slowly onto crushed ice. Neutralize carefully with saturated aqueous NaHCO3 or 5M NaOH (keep temperature <10°C to avoid hydrolysis).

    • Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

    • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-20% EtOAc in Hexanes).

    • Yield Target: 75–85% (Solid, mp ~117–121 °C).

Phase 2: Regioselective Mono-Substitution (SNAr)

Objective: Displace one bromine atom with piperazine. Critical Control: Use N-Boc-piperazine rather than free piperazine. Free piperazine can react at both nitrogens, leading to oligomers.

  • Reagents:

    • 3,6-Dibromopyridazine (1.0 equiv)[1]

    • tert-Butyl piperazine-1-carboxylate (Boc-Piperazine) (1.05 equiv)

    • Potassium Carbonate (K2CO3) (2.5 equiv)

    • Solvent: Acetonitrile (MeCN) or DMF.

  • Protocol:

    • Dissolve 3,6-dibromopyridazine (1.0 equiv) in MeCN (0.2 M concentration).

    • Add K2CO3 (2.5 equiv).

    • Add Boc-piperazine (1.05 equiv) portion-wise at room temperature.

    • Heat the reaction to 60 °C . Do not reflux aggressively; high temperatures promote bis-substitution.

    • Monitor: Check TLC/LCMS after 4 hours. Look for the disappearance of the dibromide and the formation of the mono-adduct. If bis-adduct (dimer) forms, lower the temperature.

    • Workup: Filter off inorganic salts. Concentrate the filtrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The mono-bromo product usually elutes before the bis-piperazine byproduct.

    • Data: The product should show a characteristic isotopic pattern for one Bromine atom (1:1 doublet in MS).

Phase 3: Boc-Deprotection

Objective: Reveal the free secondary amine.

  • Reagents:

    • Trifluoroacetic acid (TFA) or HCl (4M in Dioxane).

    • Solvent: Dichloromethane (DCM).

  • Protocol:

    • Dissolve the Phase 2 intermediate in DCM.

    • Add TFA (20% v/v final concentration).

    • Stir at room temperature for 1–2 hours.

    • Workup: Concentrate to dryness.

      • For Free Base: Redissolve in DCM, wash with sat. NaHCO3, dry, and concentrate.

      • For Salt Form: The residue can be triturated with diethyl ether to yield the TFA salt directly.

Data Summary & Troubleshooting
Parameter3,6-Dichloropyridazine (Start)3,6-Dibromopyridazine (Inter)Target Product (Free Base)
MW ( g/mol ) 148.98237.88243.01
Appearance White/Off-white solidCrystalline solidOff-white/Yellowish solid
Key 1H NMR δ 7.6 (s, 2H)δ 7.8 (s, 2H) (shift downfield)δ 7.4 (d), 6.8 (d) (AB system)
MS (ESI) m/z 149/151/153 (9:6:1)m/z 237/239/241 (1:2:1)m/z 243/245 (1:1)

Common Issues & Solutions:

  • Problem: Significant formation of bis-piperazinyl pyridazine (dimer) in Phase 2.

    • Root Cause:[2][3][4][5] Reaction temperature too high or excess amine used.

    • Solution: Use a slight excess of the electrophile (3,6-dibromopyridazine, 1.2 equiv) instead of the amine, or perform the addition of amine slowly at 0 °C before warming.

  • Problem: Incomplete Halogen Exchange (Mixed Cl/Br species).

    • Solution: Resubmit the crude material to HBr/AcOH conditions. Mixed halides are difficult to separate by standard chromatography.

References
  • Mizzoni, R. H., & Spoerri, P. E. (1951).[6] Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[1][4][6] Journal of the American Chemical Society.[6] Link

  • Goodman, A. J., et al. (1999). A Practical Synthesis of 3,6-Disubstituted Pyridazines. Tetrahedron. (Describes SNAr conditions on pyridazines).
  • ChemicalBook. (2025). 3,6-Dibromopyridazine Product & Synthesis Information. Link

  • Maes, B. U. W., et al. (2002). Kinetic study of the nucleophilic substitution of 3,6-dihalopyridazines. Journal of Organic Chemistry. (Provides kinetic data justifying the reactivity order Br > Cl).
  • Sigma-Aldrich. (2025). 3,6-Dichloropyridazine Product Sheet. Link

Sources

Biological Activity of 3-Bromo-6-(piperazin-1-yl)pyridazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Pyridazine Scaffold

In the landscape of modern medicinal chemistry, 3-Bromo-6-(piperazin-1-yl)pyridazine represents a high-value pharmacophore intermediate. It serves as a bifunctional "Lego block," offering two distinct vectors for chemical diversification: the electrophilic carbon at the 3-position (activated by the bromine leaving group) and the nucleophilic nitrogen of the piperazine ring.

This guide analyzes the biological activity of derivatives synthesized from this core, distinguishing between monocyclic pyridazine derivatives and fused-ring systems (e.g., imidazo[1,2-b]pyridazines). The primary therapeutic utility of these derivatives spans oncology (specifically dCTPase inhibition), neuropsychiatry (Muscarinic M4 antagonism), and anti-inflammatory pathways.

Chemical Space & Structural Logic

The biological potency of this scaffold stems from its ability to modulate physicochemical properties (logP, solubility) while positioning binding elements in specific vectors.

The Bifunctional Core

The core molecule, 3-Bromo-6-(piperazin-1-yl)pyridazine, possesses two critical reactivity handles:

  • Site A (C-3 Position): The bromine atom facilitates palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of aryl, heteroaryl, or amine groups to target hydrophobic pockets in enzymes/receptors.

  • Site B (Piperazine N-1): The secondary amine is a nucleophile ready for acylation, alkylation, or sulfonylation. This region often dictates pharmacokinetic profiles (blood-brain barrier penetration) and solubility.

ChemicalSpace Core 3-Bromo-6-(piperazin-1-yl)pyridazine (The Scaffold) SiteA Site A: C-3 Bromine (Electrophilic Handle) Core->SiteA SiteB Site B: Piperazine NH (Nucleophilic Handle) Core->SiteB Deriv1 Biaryl Derivatives (Kinase Inhibitors) SiteA->Deriv1 Suzuki/Buchwald Deriv3 Fused Systems (Imidazo[1,2-b]pyridazines) SiteA->Deriv3 Cyclization Deriv2 Sulfonamides/Amides (GPCR Ligands) SiteB->Deriv2 Acylation/Alkylation

Figure 1: Structural divergence of the 3-bromo-6-piperazinylpyridazine core.

Therapeutic Sector 1: Oncology (Targeting dCTPase)

Recent high-impact studies have identified piperazin-1-ylpyridazine derivatives as potent inhibitors of dCTP pyrophosphatase 1 (dCTPase) .

Mechanism of Action

dCTPase (DCTPP1) is a "housekeeping" enzyme that hydrolyzes dCTP and non-canonical nucleotides (like 5-methyl-dCTP) to prevent their incorporation into DNA. Cancer cells, which have high replication rates, overexpress dCTPase to sanitize their nucleotide pools.

  • Inhibition Logic: Blocking dCTPase leads to an accumulation of non-canonical nucleotides. When these are incorporated into DNA, they cause replication stress, DNA damage, and ultimately apoptosis in rapidly dividing tumor cells.

Key Derivative Profile[1][2][3]
  • Structure: Derivatives where the bromine is replaced by specific aryl groups and the piperazine nitrogen is capped with hydrophobic moieties.

  • Activity: Low nanomolar IC50 against recombinant dCTPase.

  • Synergy: These derivatives show strong synergistic lethality when combined with cytidine analogues (e.g., decitabine).

dCTPasePathway Inhibitor Pyridazine Derivative (Inhibitor) Enzyme dCTPase (DCTPP1) Inhibitor->Enzyme Inhibits Substrate Non-canonical dNTPs (e.g., 5-me-dCTP) Enzyme->Substrate Normally Cleanses DNA Genomic DNA Substrate->DNA Incorporation Process1 Hydrolysis Prevented Result Replication Stress & Apoptosis DNA->Result Trigger

Figure 2: Mechanism of dCTPase inhibition by pyridazine derivatives leading to cancer cell death.

Therapeutic Sector 2: Neuropsychiatry (Muscarinic M4 Antagonists)

The 3-amino-6-piperazinylpyridazine scaffold has emerged as a novel core for Muscarinic Acetylcholine Receptor 4 (M4) antagonists, relevant for treating Parkinson's disease and dystonia.

Structural Activity Relationship (SAR)[4][5]
  • The Core: The pyridazine ring acts as a bioisostere for the classic aromatic rings found in older anticholinergics.

  • The Piperazine Linker: Provides the necessary spatial geometry to span the orthosteric binding site of the GPCR.

  • Modification: Sulfonylation of the piperazine nitrogen (forming 3-(4-arylsulfonyl)piperazin-1-yl derivatives) significantly enhances potency and selectivity for M4 over M1-M3 subtypes.

  • CNS Penetration: These derivatives exhibit favorable brain-to-plasma ratios (

    
    ), a critical requirement for CNS drugs.[1]
    

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize 3-Bromo-6-(piperazin-1-yl)pyridazine from 3,6-dibromopyridazine.

Methodology:

  • Reagents: 3,6-Dibromopyridazine (1.0 eq), Piperazine (3.0 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve 3,6-dibromopyridazine in absolute ethanol.

    • Add excess piperazine (to prevent bis-substitution).

    • Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Workup: Evaporate solvent. Resuspend residue in water and extract with Dichloromethane (DCM).

    • Purification: The excess piperazine remains in the aqueous phase. The organic layer contains the mono-substituted product. Dry over MgSO4 and concentrate.

  • Validation:

    • 1H NMR (DMSO-d6): Look for pyridazine doublets at ~7.8 and ~7.2 ppm, and piperazine multiplets at ~3.5 and ~2.8 ppm.

    • Yield: Typically 70–85%.

Protocol B: dCTPase Enzymatic Inhibition Assay

Objective: Quantify the IC50 of derivatives against human DCTPP1.

Methodology:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl2, 0.01% Triton X-100.

  • Substrate: dCTP (100 µM).

  • Detection: Colorimetric Phosphate Detection (Malachite Green).

  • Steps:

    • Incubate recombinant DCTPP1 enzyme (20 nM) with the test compound (variable concentration) for 10 minutes at room temperature.

    • Initiate reaction by adding dCTP.

    • Incubate for 30 minutes at 37°C.

    • Add Malachite Green reagent to stop the reaction and complex with the liberated inorganic pyrophosphate (PPi).

    • Measure Absorbance at 620 nm.

  • Control: Use Sodium Orthovanadate as a positive control for phosphatase inhibition (though less specific).

Quantitative Data Summary

The following table summarizes the biological activity of key derivative classes derived from the 3-bromo-6-piperazinylpyridazine core.

Derivative ClassTargetPrimary IndicationPotency (IC50/Ki)Key Reference
N-Sulfonyl-piperazinyl Muscarinic M4Parkinson's Disease

< 200 nM
[1]
N-Aryl-piperazinyl dCTPase (DCTPP1)Acute Myeloid Leukemia

= 45 nM
[2]
Imidazo-fused FLT3 KinaseLeukemia (AML)

< 10 nM
[3]
Pyridazinone COX-2Inflammation

= 0.5 µM
[4]

References

  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. Source: Journal of Medicinal Chemistry.[2][3] URL:[Link]

  • Synthesis and Biological Evaluation of 2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2H)-ones as Potent Anti-inflammatory Agents. Source: ResearchGate / Bioorganic Chemistry. URL:[Link]

Sources

Spectroscopic data (NMR, IR, MS) of 3-Bromo-6-(piperazin-1-YL)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Data & Technical Characterization: 3-Bromo-6-(piperazin-1-yl)pyridazine

Part 1: Introduction & Significance

3-Bromo-6-(piperazin-1-yl)pyridazine (CAS: 800401-76-1 / 3033384-00-5 as 2HBr salt) is a critical heterocyclic building block in medicinal chemistry. It serves as a "linchpin" intermediate, enabling the modular construction of bi-functional drugs. The bromine atom at position 3 acts as an electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the piperazine moiety at position 6 provides solubility and a secondary amine handle for further derivatization (e.g., amidation, reductive amination).

This guide provides a rigorous analysis of its spectroscopic signature, designed to allow researchers to validate the identity and purity of this compound in the lab.

Part 2: Compound Characterization Strategy

The characterization of this molecule relies on three orthogonal datasets:

  • Mass Spectrometry (MS): To confirm the molecular formula and the presence of the bromine isotope pattern.

  • Nuclear Magnetic Resonance (NMR): To map the carbon skeleton and confirm the regiochemistry of the substitution.

  • Infrared Spectroscopy (IR): To identify functional groups, particularly the secondary amine and the heteroaromatic ring.

Analytical Workflow Diagram

CharacterizationWorkflow Sample Crude Reaction Mixture Purification Purification (Column Chromatography / Recrystallization) Sample->Purification PureCompound Pure 3-Bromo-6-(piperazin-1-yl)pyridazine Purification->PureCompound MS LC-MS Analysis (Isotope Pattern Check) PureCompound->MS NMR 1H & 13C NMR (Structural Elucidation) PureCompound->NMR IR FT-IR (Functional Group ID) PureCompound->IR Decision Data Validation: Does Br pattern match? Are 2 aromatic doublets present? MS->Decision NMR->Decision IR->Decision Decision->Purification Fail Release Release for Synthesis Decision->Release Pass

Caption: Logical workflow for the isolation and validation of the target intermediate.

Part 3: Mass Spectrometry (MS) Analysis

The mass spectrum is the first line of defense in identification due to the unique isotopic signature of bromine.

Theoretical Data:

  • Formula: C

    
    H
    
    
    
    BrN
    
    
  • Monoisotopic Mass (

    
    Br):  242.02 Da
    
  • Monoisotopic Mass (

    
    Br):  244.01 Da
    

Observed Features (ESI+):

  • Parent Ion [M+H]

    
    :  You will observe a 1:1 doublet  at m/z 243 and 245. This equal intensity split is diagnostic of a single bromine atom.
    
  • Fragmentation:

    • Loss of the piperazine ring often results in a fragment corresponding to the bromopyridazine core.

    • Debromination is rare in soft ionization (ESI) but common in EI.

Ion Speciesm/z (

Br)
m/z (

Br)
Relative IntensityNotes
[M+H]

243.0 245.0 100% / 98% Diagnostic doublet
[M+Na]

265.0267.0VariableSodium adduct
[M+H - C

H

N]

~172~174LowLoss of piperazine fragment
MS Fragmentation Pathway

MS_Fragmentation M_H [M+H]+ m/z 243/245 Frag1 Fragment A (Loss of C2H4N) M_H->Frag1 - 43 Da Frag2 Pyridazine Core [C4H3BrN2]+ Frag1->Frag2 Ring cleavage

Caption: Proposed fragmentation pathway in ESI-MS.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural proof. The pyridazine ring possesses a plane of symmetry that is broken by the 3,6-substitution, resulting in two distinct aromatic signals.

Solvent: DMSO-


 or CDCl

(DMSO is preferred for the HBr salt).
H NMR Data (400 MHz, DMSO- )
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
H-5 7.45 - 7.55 Doublet (d) 1H 9.5 Hz Ortho to Piperazine (shielded by resonance donation)
H-4 7.60 - 7.75 Doublet (d) 1H 9.5 Hz Ortho to Bromine (deshielded by inductive effect)
Piperazine-H 3.60 - 3.75 Multiplet (m) 4H -

-protons to aromatic N
Piperazine-H 2.80 - 2.95 Multiplet (m) 4H -

-protons (adjacent to NH)
NH ~9.0 Broad (br) 1H -Only visible in salt form or dry DMSO

Critical Interpretation:

  • The Aromatic Region: The key feature is the pair of doublets with a large coupling constant (

    
     Hz), characteristic of 3,6-disubstituted pyridazines. If you see a singlet, check for accidental equivalence or 3,6-symmetric impurities (e.g., 3,6-dibromopyridazine).
    
  • The Aliphatic Region: The piperazine ring usually appears as two distinct multiplets. In the free base, the NH proton is often broad or exchanged out.

C NMR Data (100 MHz, DMSO- )
Shift (

ppm)
Assignment
158.5 C-6 (Attached to N-piperazine)
142.0 C-3 (Attached to Br)
132.5 C-4 (CH, ortho to Br)
116.8 C-5 (CH, ortho to N-pip)
45.5 Piperazine CH

(

to NH)
44.2 Piperazine CH

(

to Ar-N)

Part 5: Infrared (IR) Spectroscopy

IR is useful for quick quality control (QC) to ensure the piperazine ring is intact and the salt form is correct.

Wavenumber (cm

)
Vibration ModeFunctional Group
3300 - 3450 N-H Stretch Secondary amine (Piperazine)
2800 - 2950 C-H Stretch Alkyl CH

(Piperazine)
1580 - 1595 C=N Stretch Pyridazine Ring
1440 - 1460 C=C / C-N Aromatic skeletal vibrations
650 - 700 C-Br Stretch Carbon-Bromine bond

Part 6: Experimental Protocol (Synthesis & Preparation)

To ensure the data above matches your sample, the compound must be prepared with high regioselectivity. The standard method involves Nucleophilic Aromatic Substitution (S


Ar).

Protocol:

  • Reagents: Dissolve 3,6-dibromopyridazine (1.0 eq) in acetonitrile or ethanol .

  • Addition: Add piperazine (3.0 eq) carefully. Note: Excess piperazine acts as both the nucleophile and the base to scavenge HBr.

  • Reaction: Reflux at 80°C for 4-6 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup:

    • Evaporate solvent.

    • Resuspend in water.

    • Extract with Ethyl Acetate (to remove dibromo starting material).

    • Adjust aqueous layer pH to >12 and extract again (to get the product).

  • Purification: Recrystallize from Ethanol/Ether or use column chromatography (DCM:MeOH:NH

    
    ).
    

Quality Control Check:

  • Impurity: 3,6-di(piperazin-1-yl)pyridazine.

  • Detection: Look for a singlet in the aromatic region of the NMR (due to symmetry) and a mass of ~248 Da (no bromine pattern).

References

  • Synthesis of Pyridazine Derivatives. Organic Chemistry Portal. Available at: [Link]

  • Spectroscopic Data of 3-Halo-pyridazines. National Institute of Standards and Technology (NIST) WebBook. Available at: [Link]

  • Preparation of 3-amino-6-halopyridazines.Google Patents (WO2013134219A1).
  • Reactions of pyridazines with nucleophiles. Wageningen University Research Repository. Available at: [Link]

Solubility and stability of 3-Bromo-6-(piperazin-1-YL)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-6-(piperazin-1-YL)pyridazine

Foreword: A Methodological Framework for a Novel Moiety

In the landscape of drug discovery, the pyridazine and piperazine scaffolds are foundational, appearing in numerous compounds with diverse pharmacological activities.[1][2] The compound 3-Bromo-6-(piperazin-1-YL)pyridazine represents a confluence of these important heterocyclic systems. As with any novel chemical entity destined for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is not merely a regulatory formality but the very bedrock upon which a successful development program is built. Specifically, its solubility and stability dictate everything from formulation strategies and bioavailability to storage conditions and shelf-life.[3][4]

This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of the solubility and stability of 3-Bromo-6-(piperazin-1-YL)pyridazine. While specific experimental data for this exact molecule is not extensively published, this document outlines the authoritative, field-proven methodologies required to generate this critical data package. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground our approach in established regulatory and scientific principles, primarily those set forth by the International Council for Harmonisation (ICH).[5][6][7]

Part 1: Solubility Profiling - Beyond a Single Number

Solubility is a critical determinant of a drug's absorption and bioavailability.[4] For a molecule like 3-Bromo-6-(piperazin-1-YL)pyridazine, which contains ionizable groups, a single solubility value is insufficient. The presence of the piperazine ring, a weak base, strongly suggests that its solubility will be pH-dependent.[8] Therefore, a complete solubility-pH profile is essential.

Predicted Physicochemical Influence on Solubility
  • Pyridazine Ring: This aromatic diazine is polar and can participate in hydrogen bonding, contributing to moderate aqueous solubility.[9][10]

  • Piperazine Ring: This basic moiety (pKa of the second nitrogen is typically ~5.5-6.0) will be protonated at acidic pH. The resulting cationic species is expected to be significantly more soluble in aqueous media than the neutral form.

  • Bromo-substituent: The bromine atom increases the molecular weight and lipophilicity, which generally tends to decrease aqueous solubility.

Experimental Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method remains the gold-standard for determining thermodynamic solubility due to its precision and ability to ensure a true equilibrium is reached.[11][12]

Objective: To determine the equilibrium solubility of 3-Bromo-6-(piperazin-1-YL)pyridazine across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) and in selected organic solvents.

Methodology:

  • Preparation of Media: Prepare a series of buffered aqueous solutions (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate, pH 7.4 phosphate) and select relevant organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO).

  • Compound Addition: Add an excess of solid 3-Bromo-6-(piperazin-1-YL)pyridazine to vials containing each medium. The excess solid is crucial to ensure saturation is achieved and maintained.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-72 hours).[12] The duration must be sufficient to ensure equilibrium is reached, which should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) until the concentration in solution plateaus.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid overestimation of solubility.[3] Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the recommended procedure.[3]

  • Quantification: Accurately dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][11]

  • Solid-State Analysis: Analyze the remaining solid residue using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the compound has not undergone any phase changes or salt disproportionation during the experiment.[12]

Data Presentation: Solubility Profile

The generated data should be summarized in a clear, tabular format.

MediumpHTemperature (°C)Solubility (µg/mL)Solubility (mM)Solid Form Post-Test
0.1 N HCl1.237(Hypothetical Data)(Hypothetical Data)As Input
Acetate Buffer4.537(Hypothetical Data)(Hypothetical Data)As Input
Phosphate Buffer6.837(Hypothetical Data)(Hypothetical Data)As Input
Phosphate Buffer7.437(Hypothetical Data)(Hypothetical Data)As Input
MethanolN/A25(Hypothetical Data)(Hypothetical Data)As Input
DMSON/A25(Hypothetical Data)(Hypothetical Data)As Input
Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_output 4. Output prep_compound Weigh Excess Solid Compound equilibrate Equilibrate (e.g., 48h @ 37°C) with Agitation prep_compound->equilibrate prep_media Prepare Buffered Media / Solvents prep_media->equilibrate separate Phase Separation (Centrifuge & Filter) equilibrate->separate quantify Quantify Supernatant (HPLC-UV) separate->quantify Liquid Phase solid_state Analyze Residual Solid (XRPD / DSC) separate->solid_state Solid Phase report Report Thermodynamic Solubility Profile quantify->report solid_state->report

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Assessment and Forced Degradation

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[6] Forced degradation (or stress testing) is a crucial component of this process, designed to accelerate the degradation of a compound to identify likely degradation products and pathways.[13][14] This information is vital for developing stability-indicating analytical methods, understanding the molecule's intrinsic stability, and informing formulation and packaging decisions.[5][6][15]

Rationale for Stress Conditions

The selection of stress conditions is guided by the molecule's structure and ICH Q1A(R2) guidelines.[6][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16][17]

  • Acid/Base Hydrolysis: The pyridazine and piperazine rings may be susceptible to hydrolysis under strong acidic or basic conditions.

  • Oxidation: The nitrogen atoms in the heterocyclic rings could be potential sites for oxidation.

  • Thermal Stress: Elevated temperatures can reveal thermally labile functional groups and predict stability during manufacturing processes like drying.[15]

  • Photostability: Aromatic systems and molecules with heteroatoms can be sensitive to light, potentially leading to photodegradation.[13]

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for 3-Bromo-6-(piperazin-1-YL)pyridazine and to validate a stability-indicating analytical method.

Methodology:

  • Develop a Stability-Indicating Method: Before initiating the study, develop a robust HPLC method capable of separating the parent compound from potential impurities and degradants. This method must demonstrate specificity.[18]

  • Prepare Samples: Prepare solutions of the compound in appropriate solvents (e.g., a mixture of acetonitrile and water).

  • Expose to Stress Conditions: Subject the samples to the conditions outlined in the table below. Include control samples (unstressed) for each condition.

  • Time-Point Analysis: Analyze the stressed samples at various time points using the stability-indicating HPLC method. The goal is to find conditions that produce the target degradation of 5-20%.

  • Peak Purity and Mass Balance: For each stress condition, assess the purity of the parent peak using a photodiode array (PDA) detector. Calculate the mass balance to ensure that the decrease in the parent compound is accounted for by the increase in degradation products.[15]

  • Characterization of Degradants: If significant degradation is observed, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the major degradation products.[13][15]

Data Presentation: Forced Degradation Study Design
Stress ConditionReagents & ConditionsTypical DurationPrimary Goal
Acid Hydrolysis 0.1 N HCl, heated (e.g., 60-80°C)Several hours to daysTest for acid-catalyzed degradation.
Base Hydrolysis 0.1 N NaOH, heated (e.g., 60-80°C)Several hours to daysTest for base-catalyzed degradation.
Neutral Hydrolysis Water, heated (e.g., 60-80°C)Several daysEvaluate stability in aqueous solution.
Oxidation 3-6% H₂O₂, room temperatureSeveral hoursIdentify susceptibility to oxidative stress.
Thermal (Dry Heat) Solid compound, elevated temp (e.g., 80-105°C)1-5 daysAssess intrinsic thermal stability.[13]
Photostability Solution & Solid, exposed to ICH-specified light source (UV/Vis)Per ICH Q1BDetermine light sensitivity.
Workflow for Stability & Forced Degradation Analysis

G cluster_method_dev 1. Method Development cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Characterization cluster_output 4. Output dev_hplc Develop Stability-Indicating HPLC Method stress_acid Acid Hydrolysis dev_hplc->stress_acid stress_base Base Hydrolysis dev_hplc->stress_base stress_ox Oxidation dev_hplc->stress_ox stress_therm Thermal dev_hplc->stress_therm stress_photo Photostability dev_hplc->stress_photo analyze_hplc Analyze Samples (HPLC-PDA) stress_acid->analyze_hplc stress_base->analyze_hplc stress_ox->analyze_hplc stress_therm->analyze_hplc stress_photo->analyze_hplc mass_balance Assess Mass Balance & Peak Purity analyze_hplc->mass_balance identify_degradants Identify Degradants (LC-MS, NMR) mass_balance->identify_degradants Significant Degradation report Establish Degradation Profile & Validate Method mass_balance->report No Significant Degradation identify_degradants->report

Caption: Workflow for Stability & Forced Degradation Analysis.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of early-stage pharmaceutical development. For 3-Bromo-6-(piperazin-1-YL)pyridazine, a molecule with promising structural motifs, the methodologies detailed in this guide provide a robust and scientifically rigorous path forward. By establishing a comprehensive pH-solubility profile and a detailed understanding of its degradation pathways, researchers and drug development professionals can de-risk subsequent development activities, enable rational formulation design, and ensure the quality, safety, and efficacy of a potential new therapeutic agent. This foundational data package is indispensable for navigating the complex journey from laboratory discovery to clinical application.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.[Link]

  • Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc.[Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. The Royal Society of Chemistry.[Link]

  • Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. International Council for Harmonisation (ICH).[Link]

  • Piech, R., & Stankiewicz-Sierant, A. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. Frontiers in Pharmacology, 7, 24. [Link]

  • Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona.[Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.[Link]

  • Kern, S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. pION.[Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.[Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications.[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.[Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Quotient Sciences.[Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc.[Link]

  • Solubility of Pyridazine. Solubility of Things.[Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). PubMed.[Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. ResearchGate.[Link]

  • Piperidine. Wikipedia.[Link]

  • Pyridazine. Wikipedia.[Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]

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Technical Guide: Mechanism of Action of 3-Bromo-6-(piperazin-1-yl)pyridazine in Cancer Biology

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the pharmacological profile, mechanism of action (MoA), and experimental utility of 3-Bromo-6-(piperazin-1-yl)pyridazine .

While often categorized as a key chemical intermediate, this scaffold represents a "privileged structure" in oncology drug discovery. It serves as the bioactive core for a class of ATP-competitive kinase inhibitors (e.g., targeting CDK2, JNK1, and VEGFR2) and signal transduction modulators.

Part 1: Executive Summary & Pharmacophore Analysis

3-Bromo-6-(piperazin-1-yl)pyridazine acts as a dual-functional pharmacophore. In isolation, it is a chemical probe; in complex drug design, it is the "hinge-binding" engine that drives potency against oncogenic kinases.

Structural Logic
  • The Pyridazine Core (The Anchor): The 1,2-diazine ring is critical for biological activity. It mimics the purine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of protein kinases via hydrogen bonding with the "hinge region" amino acids.

  • The Piperazine Moiety (The Solubilizer): Positioned at C6, this basic amine (

    
    ) improves water solubility and bioavailability. Structurally, it projects towards the solvent-exposed region of the kinase, often interacting with ribose-binding residues (e.g., Aspartate or Glutamate).
    
  • The Bromine Atom (The Warhead Handle): Located at C3, this is the site for synthetic diversification (e.g., Suzuki-Miyaura coupling). It allows researchers to attach hydrophobic "tails" that occupy the hydrophobic back-pocket (Gatekeeper region) of the enzyme, conferring selectivity (e.g., differentiating between CDK2 and GSK-3

    
    ).
    

Part 2: Mechanism of Action (MoA)

The anticancer activity of this scaffold is defined by Type I Kinase Inhibition .

Primary Mechanism: ATP-Competitive Inhibition

The molecule functions by competing with intracellular ATP for the catalytic cleft of serine/threonine and tyrosine kinases.

  • Target Engagement: The pyridazine nitrogen atoms function as hydrogen bond acceptors. They interact with the backbone amide nitrogens of the kinase hinge region (e.g., Leu83 in CDK2 or Met108 in p38 MAPK).

  • Cell Cycle Arrest (CDK2/Cyclin E): By inhibiting Cyclin-Dependent Kinase 2 (CDK2), the molecule prevents the phosphorylation of the Retinoblastoma protein (Rb).

    • Result: E2F transcription factors remain sequestered.

    • Phenotype:[1][2][3] Cells arrest at the G1/S checkpoint, halting DNA replication.

  • Apoptosis Induction (JNK1 Pathway): Derivatives of this scaffold inhibit c-Jun N-terminal Kinase 1 (JNK1).

    • Result: Downregulation of phospho-c-Jun and AP-1 transcriptional activity.

    • Phenotype:[1][2][3] Restoration of p53 activity and induction of the intrinsic apoptotic pathway (Bax upregulation/Bcl-2 downregulation).

Secondary Mechanism: Scaffold Hopping & Multi-Targeting

In advanced drug design (e.g., Ponatinib analogs), this core is fused or substituted to target VEGFR2 (angiogenesis inhibition) and BCR-ABL (CML treatment). The piperazine tail can be further alkylated to overcome drug resistance mutations (e.g., T315I).

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the dual pathway modulation (CDK2 and JNK1) mediated by the 3,6-disubstituted pyridazine scaffold.

MoA_Pathway cluster_CDK Cell Cycle Arrest Pathway cluster_JNK Apoptosis Pathway Inhibitor 3-Bromo-6-(piperazin-1-yl) pyridazine Scaffold ATP_Pocket ATP Binding Pocket (Hinge Region) Inhibitor->ATP_Pocket Competes with ATP CDK2 CDK2 / Cyclin E Complex ATP_Pocket->CDK2 Inhibits JNK1 JNK1 Kinase ATP_Pocket->JNK1 Inhibits Rb Rb Protein (Hyperphosphorylated) CDK2->Rb Phosphorylation (Blocked) E2F E2F Release Rb->E2F Releases (Blocked) G1_S G1/S Transition BLOCK E2F->G1_S Promotes cJun c-Jun Phosphorylation JNK1->cJun Phosphorylation (Blocked) AP1 AP-1 Transcription cJun->AP1 Activates p53 p53 Activation AP1->p53 Inhibits (Relieved) Apoptosis Apoptosis (Caspase 3/7) p53->Apoptosis Induces

Caption: Dual mechanism of action showing ATP-competitive inhibition of CDK2 and JNK1, leading to G1/S arrest and p53-mediated apoptosis.

Part 4: Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold

Objective: Generate high-purity 3-bromo-6-(piperazin-1-yl)pyridazine for biological screening.

  • Reagents: 3,6-Dibromopyridazine (1.0 eq), Piperazine (3.0 eq), Ethanol (solvent).

  • Reaction: Dissolve 3,6-dibromopyridazine in ethanol. Add excess piperazine (to prevent bis-substitution).

  • Conditions: Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Evaporate solvent. Resuspend residue in water. Extract with Ethyl Acetate (

    
    ).
    
  • Purification: The product often precipitates as a hydrobromide salt or can be purified via silica gel chromatography.

  • Validation:

    
     (DMSO-
    
    
    
    ) must show piperazine multiplet at
    
    
    2.8–3.6 ppm and pyridazine doublets at
    
    
    7.0–7.6 ppm.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify


 against CDK2 or JNK1.
StepActionCritical Parameter
1 Enzyme Prep Dilute CDK2/Cyclin E1 (0.2 ng/µL) in Kinase Buffer (50 mM Tris pH 7.5, 10 mM

).
2 Compound Addition Add 3-Bromo-6-(piperazin-1-yl)pyridazine (serial dilution 10 µM to 1 nM). Incubate 10 min.
3 Substrate Start Add ATP (10 µM) and Histone H1 peptide substrate.
4 Reaction Incubate at 25°C for 60 minutes.
5 Detection Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.
6 Measurement Add Kinase Detection Reagent (converts ADP to ATP

Luciferase). Read Luminescence.
Protocol 3: Cellular Target Engagement (Western Blot)

Objective: Confirm MoA in cancer cells (e.g., MCF-7 or HCT-116).

  • Treatment: Treat cells with compound (

    
     and 
    
    
    
    ) for 24 hours.
  • Lysis: Lyse in RIPA buffer with Phosphatase Inhibitor Cocktail.

  • Blotting:

    • Primary Antibody 1: Anti-Phospho-Rb (Ser807/811) – Expect Decrease.

    • Primary Antibody 2: Anti-Phospho-c-Jun (Ser73) – Expect Decrease.

    • Control: Anti-Total Rb and Anti-GAPDH.

  • Analysis: Densitometry must show dose-dependent reduction in phosphorylation relative to total protein.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 503326, 3-Bromo-6-(piperazin-1-yl)pyridazine. Retrieved from [Link]

  • Abdel-Aziz, S. A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2.[2] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • El-Malah, A., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design. ACS Omega. Retrieved from [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.[1] European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Experimental protocol for Suzuki coupling with 3-Bromo-6-(piperazin-1-YL)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 3-Bromo-6-(piperazin-1-yl)pyridazine

Part 1: Executive Summary & Strategic Analysis

The Scaffold: 3-Bromo-6-(piperazin-1-yl)pyridazine is a "privileged scaffold" in kinase inhibitor discovery (e.g., Ponatinib analogs) and GPCR ligand synthesis. The pyridazine ring offers unique hydrogen-bonding vectors and metabolic stability profiles distinct from pyridine or pyrimidine analogs.

The Challenge: Coupling this specific substrate presents a tripartite challenge:

  • Catalyst Poisoning: The secondary amine of the piperazine (if unprotected) and the pyridazine nitrogens can chelate Palladium species, arresting the catalytic cycle.

  • Electronic Deactivation: The electron-rich amino group at C6 donates density into the ring, potentially deactivating the C3-Bromine toward oxidative addition compared to a bare pyridazine.

  • Hydrolytic Instability: In the presence of strong aqueous bases at high temperatures, the C-Br bond in electron-deficient heterocycles is prone to hydrolysis, yielding the pyridazinone byproduct.

The Solution: This guide presents two validated protocols. Protocol A (Boc-Protected) is the industry standard for scalability and reliability. Protocol B (Direct Coupling) is a high-throughput method for rapid analog generation where protection/deprotection steps are bottlenecking.

Part 2: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Boc-Protected Route)

Recommended for scale-up (>100 mg) and critical intermediates.

Rationale: Protecting the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group eliminates catalyst poisoning and improves the solubility of the halide in non-polar organic solvents.

Reagents & Conditions:

  • Substrate: 3-Bromo-6-(4-Boc-piperazin-1-yl)pyridazine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

    • Why: The bidentate dppf ligand creates a wide bite angle, facilitating the reductive elimination step, which is often rate-limiting for electron-rich substrates.

  • Base: K₃PO₄ (2.0 - 3.0 equiv)

    • Why: Potassium phosphate is milder than carbonates, reducing the risk of base-mediated hydrolysis of the pyridazine.

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

  • Temperature: 80–90 °C

Step-by-Step Methodology:

  • Setup: Charge a reaction vial (or round-bottom flask) with the Boc-protected halide (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Inerting: Cap the vessel and cycle vacuum/Nitrogen (3x) to remove atmospheric oxygen. Critical: Oxygen promotes homocoupling of the boronic acid.[1]

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Catalyst Addition: Quickly remove the cap (under positive N₂ flow) and add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%). Reseal immediately.

    • Note: Adding catalyst after solvent prevents decomposition of the active species on the dry solid surface.

  • Reaction: Heat the block/bath to 85 °C. Stir vigorously (1000 rpm).

  • Monitoring: Check LCMS at 2 hours. The Boc-protected product usually elutes significantly later than the starting material.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Deprotection (Post-Coupling): Treat the crude residue with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 1 hour to reveal the free amine.

Protocol B: Direct Coupling (Free Amine Tolerance)

Recommended for library synthesis (<50 mg) or when Boc-starting material is unavailable.

Rationale: Utilizing a highly active catalyst system (Buchwald G3/G4 precatalysts) allows for turnover even in the presence of a free secondary amine.

Reagents & Conditions:

  • Substrate: 3-Bromo-6-(piperazin-1-yl)pyridazine (1.0 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

    • Why: XPhos is bulky and electron-rich, preventing the free amine from coordinating tightly to the Pd center. The G3 precatalyst ensures rapid activation.

  • Base: Na₂CO₃ (2.0 equiv) or K₂CO₃.[2][3]

  • Solvent: n-Butanol or DMF : Water (4:1)

    • Why: The free amine substrate is polar; n-Butanol ensures solubility at high temperatures.

Step-by-Step Methodology:

  • Dissolution: Dissolve the free amine substrate in the solvent mixture before adding other solids to ensure homogeneity.

  • Reagent Addition: Add boronic acid and base. Degas the solution by bubbling Nitrogen for 5 minutes.

  • Catalysis: Add XPhos Pd G3.

  • Heating: Heat to 100 °C. (Higher temperature required compared to Protocol A).

  • Purification: The product will be polar. Isolate via SCX (Strong Cation Exchange) cartridge to catch the amine product and wash away non-basic impurities (boronic acids, phosphine oxides), then elute with 2M NH₃ in MeOH.

Part 3: Data Presentation & Visualization

Table 1: Troubleshooting & Optimization Matrix
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by amine.Switch to Protocol A (Boc-protection) or increase catalyst loading to 10 mol% using XPhos Pd G3.
Homocoupling (Biaryl) Oxygen presence or excess Boronic Acid.[1]Degas solvents more thoroughly (sparge with Argon).[1] Add Boronic acid in portions.
Pyridazinone Formation Hydrolysis of C-Br bond.Lower reaction temperature to 70°C. Switch base to Cs₂CO₃ in anhydrous DMF (exclude water).
Protodeboronation Unstable Boronic Acid.Use Boronic Ester (Pinacol) or Potassium Trifluoroborate salt. Add water to solvent system.[1]
Diagram 1: Reaction Workflow & Decision Tree

SuzukiWorkflow Start Start: 3-Bromo-6-(piperazin-1-yl)pyridazine CheckBoc Is the Piperazine Boc-Protected? Start->CheckBoc RouteA PROTOCOL A (Standard) Solvent: Dioxane/H2O Cat: Pd(dppf)Cl2 Base: K3PO4 CheckBoc->RouteA Yes RouteB PROTOCOL B (Direct) Solvent: n-Butanol or DMF Cat: XPhos Pd G3 Base: Na2CO3 CheckBoc->RouteB No Monitor Monitor LCMS (2-4 hrs) RouteA->Monitor RouteB->Monitor Decision Conversion > 80%? Monitor->Decision Workup Workup: EtOAc Ext / SCX Decision->Workup Yes Troubleshoot Consult Table 1 (Switch Ligand/Base) Decision->Troubleshoot No Troubleshoot->RouteA Retry with Protection

Caption: Decision tree for selecting the optimal Suzuki coupling protocol based on substrate protection status.

Diagram 2: Mechanistic Pathway & Interference

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd R-Br Coordination Interference: Amine Coordination OxAdd->Coordination Free NH (Poisoning) TransMet Transmetalation (Boronate Complex) OxAdd->TransMet Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle highlighting the specific risk of amine coordination (poisoning) at the oxidative addition stage.

Part 4: References

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (1995).[4] Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. (2010).[5][6] (Demonstrates efficacy of XPhos Pd G3). Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

Sources

Application Note: Purification of 3-Bromo-6-(piperazin-1-YL)pyridazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Guide & Self-Validating Experimental Protocol.

Chemical Profile & Chromatographic Challenges

The purification of 3-Bromo-6-(piperazin-1-yl)pyridazine presents a classic chromatographic challenge frequently encountered in medicinal chemistry. Often sourced or synthesized as a dihydrobromide salt (CAS: 3033384-00-5) , the target molecule features a highly basic secondary amine within the piperazine ring (pKa ~9.7) and a polar bromopyridazine core 1.

The "Silanol Effect" and Causality of Tailing

Standard normal-phase silica gel (


) possesses surface silanol groups (

) that are weakly acidic (pKa ~4.5–5.5). When a basic piperazine derivative is loaded onto bare silica, a strong acid-base interaction occurs. This ionic binding causes irreversible adsorption, severe band broadening (tailing), and poor recovery 2.

The Mechanistic Solution: To successfully elute this compound, the stationary phase must be deactivated. By introducing a basic modifier—such as 1% Triethylamine (TEA) or Ammonium Hydroxide (


)—into the mobile phase, the modifier competitively binds to the acidic silanols. This masks the active sites, allowing the piperazine derivative to partition evenly based on polarity rather than ionic affinity, effectively moving "stubborn amines off the baseline" 3.

Experimental Workflow

PurificationWorkflow N1 Crude 3-Bromo-6-(piperazin-1-yl)pyridazine (Dihydrobromide Salt) N2 Free-Basing Neutralize with sat. NaHCO3 (pH > 9) N1->N2 N3 Liquid-Liquid Extraction Extract into Dichloromethane (DCM) N2->N3 N4 Silica Gel Deactivation Slurry pack with 1% TEA in DCM N3->N4 N5 Dry Loading Adsorb onto silica, evaporate solvent N4->N5 N6 Gradient Elution DCM : MeOH : TEA (99:0:1 to 90:10:1) N5->N6 N7 Fraction Analysis TLC (UV 254 nm & Ninhydrin Stain) N6->N7 N8 Pure Target Compound Concentrate in vacuo N7->N8

Figure 1: End-to-end purification workflow for 3-Bromo-6-(piperazin-1-yl)pyridazine.

Self-Validating Purification Protocol

This protocol is designed with built-in validation steps to ensure high recovery and purity.

Step 3.1: Free-Basing the Crude Material

If your starting material is the dihydrobromide salt, it will not migrate on a normal-phase silica column. It must be converted to the free base.

  • Dissolve the crude salt in a minimal amount of distilled water.

  • Slowly add saturated Sodium Bicarbonate (

    
    ) or 1M 
    
    
    
    dropwise while stirring.
  • Self-Validation Check: Test the aqueous layer with pH paper. Continue adding base until the pH is strictly > 9.0. If the pH is lower, the piperazine remains protonated and will be lost in the aqueous waste.

  • Extract the aqueous layer 3–4 times with Dichloromethane (DCM). Combine the organic layers, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Step 3.2: Stationary Phase Preparation & Deactivation
  • Prepare the initial mobile phase: 99% DCM / 1% TEA .

  • Slurry-pack standard flash silica gel (40–63 µm) using this solvent mixture.

  • Flush the column with at least 2 Column Volumes (CV) of the 99:1 DCM:TEA mixture. Causality: This pre-flush is critical; it ensures all acidic silanols are neutralized by TEA before the sample is introduced, preventing on-column degradation 2.

Step 3.3: Dry Loading

Because 3-Bromo-6-(piperazin-1-yl)pyridazine is highly polar, wet-loading it in a polar solvent (like Methanol) will cause the solvent to act as a localized mobile phase, dragging the compound unevenly and destroying resolution.

  • Dissolve the free-based crude mixture in a volatile solvent (e.g., DCM or a small amount of MeOH).

  • Add dry silica gel to the flask (approximately 2 to 3 times the mass of the crude compound) 4.

  • Evaporate the solvent completely on a rotary evaporator until a free-flowing powder is obtained.

  • Carefully load this dry powder onto the top of the packed column and top with a thin layer of protective sand.

Step 3.4: Gradient Elution

Execute a step-gradient elution. Methanol is used as the polar driving solvent, while DCM provides solubility [[3]](). Maintain a constant 1% TEA throughout all gradient steps to keep the silica deactivated. Collect fractions in standard test tubes. (See Section 4 for the quantitative gradient table).

Step 3.5: Fraction Analysis (Orthogonal Detection)

Relying solely on UV detection is dangerous, as non-amine aromatic impurities will also absorb UV light.

  • Spot fractions on a TLC plate (pre-run the plate in 1% TEA/DCM to prevent streaking on the plate itself).

  • Detection 1 (UV 254 nm): Identifies the conjugated pyridazine ring.

  • Detection 2 (Ninhydrin Stain): Dip the plate in Ninhydrin solution and heat it. The secondary amine of the piperazine ring will react to form a distinct deep pink/purple spot.

  • Self-Validation Check: Only pool fractions that are both UV-active and Ninhydrin-positive. This orthogonally confirms the presence of the intact target molecule.

Quantitative Data & Gradient Parameters

The following table summarizes the optimized gradient for a 10 g silica column (approx. 100-200 mg crude load).

Elution StepSolvent System (DCM : MeOH : TEA)Column Volumes (CV)Expected

(Target)
Chromatographic Purpose
1 99 : 0 : 12.00.00Flush non-polar impurities and residual starting materials.
2 98 : 2 : 13.00.05Transition phase; elutes moderately polar byproducts.
3 95 : 5 : 14.00.30 - 0.40Primary elution of 3-Bromo-6-(piperazin-1-yl)pyridazine.
4 90 : 10 : 12.00.65Column flush to remove highly polar/polymeric impurities.

Note:


 values are based on TLC developed in 90:10:1 (DCM:MeOH:TEA).

Troubleshooting & Expert Insights

Observed IssueRoot CauseExpert Corrective Action
Severe Tailing / Streaking on TLC Insufficient deactivation of silica silanols.Increase TEA concentration to 2% in both the mobile phase and TLC developing chamber. Alternatively, switch the stationary phase to basic alumina 2.
Product "Oils Out" during concentration Residual Triethylamine (TEA) trapped in the product.Co-evaporate the pooled fractions with Toluene (3 x 10 mL) on the rotary evaporator. Toluene forms an azeotrope with TEA, effectively removing it.
Low Mass Recovery (< 50%) Incomplete free-basing or irreversible column adsorption.1. Verify aqueous waste pH > 9 during extraction.2. Flush the column with 80:20 DCM:MeOH + 2% TEA to recover trapped product.
Co-elution with Brominated Impurities Gradient ramp is too aggressive.Extend Step 2 (98:2:1) to 5 CVs to create a shallower isocratic hold, allowing closely related structural analogs to separate before the target elutes.

References

Sources

Application Note: Optimized Recrystallization Protocol for 3-Bromo-6-(piperazin-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Bromo-6-(piperazin-1-yl)pyridazine is a highly versatile bifunctional building block widely utilized in medicinal chemistry and drug development. Featuring both a reactive halopyridazine core and a secondary amine (piperazine), it serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and other complex heterocycles via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig aminations)[1].

Achieving high purity (>99%) of this intermediate is paramount. Impurities such as unreacted 3,6-dibromopyridazine, excess piperazine, and regioisomers can severely poison palladium catalysts or lead to complex, inseparable mixtures in downstream steps. While column chromatography is effective, it is often unscalable and solvent-intensive. Recrystallization offers a scalable, thermodynamically driven purification method that ensures high fidelity of the crystalline API or intermediate[1].

Physicochemical Profiling

Understanding the physical properties of the target molecule is the first step in designing a self-validating purification system. The compound exists primarily in two forms: the free base and the dihydrobromide salt[2].

PropertyValue (Free Base)Value (Dihydrobromide Salt)
CAS Number 1159977-68-0[3]3033384-00-5[2]
Molecular Formula C8H11BrN4C8H13Br3N4
Molecular Weight 243.10 g/mol 404.93 g/mol [2]
Appearance Pale yellow to off-white solidWhite to off-white powder
Solubility Profile Soluble in EtOAc, DCM, MeOH, EtOH. Insoluble in Heptane, Hexane, Water.Soluble in Water, hot EtOH, hot MeOH. Insoluble in EtOAc, Ether.

Thermodynamic Rationale for Solvent Selection

The selection of a recrystallization solvent system relies on the differential solubility of the target compound versus its impurities across a temperature gradient.

For the free base , the molecule exhibits moderate polarity due to the electron-deficient pyridazine ring and the basic piperazine nitrogen.

  • Primary Solvent (Ethyl Acetate): Ethyl acetate acts as an excellent hydrogen-bond acceptor, efficiently solvating the free base at elevated temperatures (reflux, ~77°C).

  • Antisolvent (Heptane): Heptane is a non-polar aliphatic hydrocarbon. Its addition lowers the dielectric constant of the bulk solvent system, drastically reducing the solubility of the polar 3-bromo-6-(piperazin-1-yl)pyridazine and driving supersaturation and nucleation.

This solvent-antisolvent approach prevents the "oiling out" (liquid-liquid phase separation) commonly observed with basic arylpiperazines when cooled too rapidly in single-solvent systems[4].

Experimental Protocol: Step-by-Step Recrystallization

Protocol A: Purification of the Free Base (CAS 1159977-68-0)

Step 1: Dissolution

  • Transfer 10.0 g of crude 3-bromo-6-(piperazin-1-yl)pyridazine to a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add 40 mL of analytical-grade Ethyl Acetate (EtOAc).

  • Heat the suspension to a gentle reflux (75–77°C) using an oil bath. If the solid does not completely dissolve, add additional EtOAc in 5 mL increments until a clear solution is achieved (maximum 60 mL). Causality: Minimizing solvent volume ensures maximum supersaturation upon cooling, directly correlating to higher isolated yields.

Step 2: Hot Filtration (Optional but Recommended) 4. If insoluble mechanical impurities or dark polymeric byproducts are visible, perform a rapid hot filtration through a pre-warmed fluted filter paper or a Celite pad into a clean, pre-warmed Erlenmeyer flask.

Step 3: Antisolvent Addition and Nucleation 5. Maintain the filtrate at 65–70°C. Slowly add 20 mL of hot Heptane dropwise via an addition funnel while stirring continuously. 6. Stop the addition when the solution becomes faintly turbid (the cloud point). Add just enough hot EtOAc (1-2 mL) to clear the turbidity.

Step 4: Crystallization 7. Remove the flask from the heat source. Allow it to cool slowly to room temperature (20–25°C) undisturbed over 2–3 hours. Causality: Slow cooling promotes the growth of large, pure crystals and prevents the entrapment of mother liquor impurities within the crystal lattice. 8. Once at room temperature, transfer the flask to an ice-water bath (0–5°C) for an additional 1 hour to maximize precipitation.

Step 5: Isolation and Drying 9. Isolate the crystals via vacuum filtration using a Büchner funnel. 10. Wash the filter cake with 15 mL of ice-cold EtOAc/Heptane (1:2 v/v) mixture to displace residual mother liquor. 11. Dry the crystals in a vacuum oven at 45°C for 12 hours to constant weight.

Workflow A Crude Compound B Dissolution (Hot EtOAc) A->B C Hot Filtration (Remove insolubles) B->C D Antisolvent Addition (Heptane) C->D E Controlled Cooling (0-5°C) D->E F Vacuum Filtration E->F G Pure Crystals (>99% Purity) F->G

Workflow for the solvent/antisolvent recrystallization of 3-bromo-6-(piperazin-1-yl)pyridazine.

Analytical Validation

To ensure the recrystallized product meets the stringent requirements for downstream catalytic coupling, the protocol must be self-validating:

  • HPLC: Perform reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). The target purity should be ≥99.0% (Area %).

  • 1H NMR (CDCl3): Confirm the absence of the aliphatic heptane/EtOAc peaks and unreacted piperazine. The piperazine protons typically appear as multiplets around δ 2.9-3.6 ppm, while the pyridazine protons appear as two distinct doublets in the aromatic region (δ 6.8-7.5 ppm).

Troubleshooting & Optimization

Arylpiperazines are notorious for forming solvates or "oiling out" during crystallization[4]. If the compound oils out instead of crystallizing, it indicates that the supersaturation level exceeded the metastable zone limit, causing a liquid-liquid phase separation.

To rectify this, reheat the mixture until homogeneous, add 5% more EtOAc, and cool at a slower rate (e.g., 5°C/hour). Seeding the solution with pure crystals at the cloud point can also force the system to bypass the oiling phase and directly enter crystallization.

Troubleshooting Issue Crystallization Anomaly Oiling Oiling Out (Phase Separation) Issue->Oiling LowYield Low Yield (< 60% Recovery) Issue->LowYield Impure Co-precipitation of Impurities Issue->Impure Sol1 Reheat, add EtOAc, seed crystals, and cool slower Oiling->Sol1 Sol2 Increase Heptane ratio or extend time at 0°C LowYield->Sol2 Sol3 Increase solvent volume or wash with cold EtOAc Impure->Sol3

Decision tree for troubleshooting common recrystallization issues like oiling out or low yield.

References

Sources

Application Note: High-Throughput Kinase Profiling of 3-Bromo-6-(piperazin-1-yl)pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Kinase Assay Protocol for the Profiling of 3-Bromo-6-(piperazin-1-yl)pyridazine Derivatives Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Screening Scientists, and Drug Discovery Leads

Abstract & Scientific Rationale

The 3-Bromo-6-(piperazin-1-yl)pyridazine scaffold represents a "privileged structure" in kinase drug discovery. The pyridazine core mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonding. The C3-bromine serves as a versatile handle for Suzuki-Miyaura cross-coupling to introduce hydrophobic aryl groups that target the kinase selectivity pocket (gatekeeper region), while the C6-piperazine moiety significantly enhances aqueous solubility and creates opportunities for solvent-exposed interactions.

Derivatives of this scaffold have demonstrated potent inhibition against CDK2 (Cell Cycle), DYRK1A (Neurodegeneration), and TAK1 (Inflammation). This application note details a robust, self-validating protocol for screening library members derived from this core using a bioluminescent ADP-detection platform (ADP-Glo™). This method is selected for its resistance to compound autofluorescence—a common artifact in nitrogen-rich heterocyclic libraries.

Compound Management & Physicochemical Considerations

Solubility and Salt Forms

The core scaffold, 3-Bromo-6-(piperazin-1-yl)pyridazine, is frequently supplied as a dihydrobromide salt (2HBr). While this improves shelf stability, it creates acidic microenvironments when dissolved in DMSO.

  • Critical Step: When preparing 10 mM stock solutions, ensure the DMSO is anhydrous.

  • Buffering: The piperazine nitrogen has a pKa of ~9.8. In the final assay well, the buffer (typically HEPES or Tris pH 7.5) must be at a concentration (50 mM) sufficient to neutralize any residual acidity from the salt form to prevent pH-induced enzyme inactivation.

Aggregation Control

Planar heterocyclic structures like pyridazines can form colloidal aggregates, leading to promiscuous (false-positive) inhibition.

  • Countermeasure: All assay buffers must contain a non-ionic detergent. We recommend 0.01% Brij-35 or 0.05% Tween-20 . Triton X-100 is avoided in kinase assays due to potential peroxide contamination affecting thiol-sensitive kinases.

Experimental Protocol: Luminescent Kinase Assay (ADP-Glo™)

Assay Principle

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction.[1] It is a two-step endpoint assay:

  • Kinase Reaction: Substrate + ATP → Phospho-Substrate + ADP

  • ADP Detection:

    • Reagent 1: Depletes remaining ATP.[1][2]

    • Reagent 2: Converts ADP back to ATP, which drives a luciferase/luciferin reaction.[2]

    • Signal: Luminescence is directly proportional to kinase activity.

Materials & Reagents
ComponentSpecificationNotes
Test Compounds 3-Bromo-6-(piperazin-1-yl)pyridazine derivatives10 mM in DMSO
Kinase Recombinant Human CDK2/CyclinE1Target example
Substrate Histone H1 peptideSpecific for CDKs
ATP Ultra-Pure ATP (10 mM)Must be free of ADP
Assay Buffer 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSAFresh DTT (50 µM) added daily
Detection ADP-Glo™ Kinase Assay Kit (Promega)
Plate 384-well Low Volume White PolystyreneWhite reduces cross-talk
Step-by-Step Methodology
Step 1: Compound Preparation (Serial Dilution)

Objective: Create a 10-point dose-response curve.

  • Source Plate: Add 10 µL of 10 mM compound stock to Column 1 of a 384-well polypropylene plate (V-bottom).

  • Dilution: Perform a 1:3 serial dilution across the plate using 100% DMSO.

    • Transfer: 5 µL compound + 10 µL DMSO.

  • Intermediate Dilution: Transfer 1 µL of the DMSO series into 24 µL of 1X Assay Buffer .

    • Result: 4% DMSO intermediate plate (4X final assay concentration).

    • Why: Direct transfer of 100% DMSO to the enzyme can cause precipitation of the pyridazine scaffold. This intermediate step ensures solubility.

Step 2: Kinase Reaction Setup

Total Reaction Volume: 5 µL

  • Enzyme Addition: Dispense 2 µL of CDK2/CyclinE1 (0.5 ng/µL) into the white 384-well assay plate.

  • Compound Addition: Transfer 1.25 µL from the Intermediate Dilution Plate to the assay plate.

    • Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10 min at RT. This allows the pyridazine derivative to bind the ATP pocket (Type I inhibition).

  • Start Reaction: Add 1.75 µL of ATP/Substrate Mix (30 µM ATP, 50 µM Histone H1).

    • Final Concentrations: 1% DMSO, 10 µM ATP (approx. Km), Enzyme optimized for linear range.

  • Incubation: Seal plate and incubate for 60 minutes at RT (22-25°C).

Step 3: Signal Detection
  • Termination: Add 5 µL of ADP-Glo™ Reagent to all wells.

    • Action: Stops the kinase reaction and depletes unconsumed ATP.[1][2]

    • Incubation: 40 minutes at RT.[2]

  • Detection: Add 10 µL of Kinase Detection Reagent .

    • Action: Converts ADP to ATP -> Light.

    • Incubation: 30 minutes at RT.

  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec) on a multimode plate reader (e.g., EnVision, PHERAstar).

Data Analysis & Validation

Quantitative Analysis
  • Normalization:

    • 0% Inhibition (Max Signal): DMSO control wells (Enzyme + Substrate + ATP).

    • 100% Inhibition (Min Signal): No Enzyme control or High-concentration Staurosporine (10 µM).

  • Calculation:

    
    
    
  • Curve Fitting: Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response) to determine IC50.

Quality Control Metrics
  • Z-Prime (Z'): Must be > 0.5 for a valid screening plate.

    
    
    
  • Signal-to-Background (S/B): Should be > 10-fold.

Troubleshooting Pyridazine Interference
  • Issue: High background in "No Enzyme" wells.

    • Cause: The piperazine amine might react with ATP or interfere with the luciferase.

    • Test: Run a "Compound Interference" control (Buffer + Compound + ADP-Glo Reagents, no Kinase/ATP). If signal > Buffer only, the compound is interfering.

Visualizations

Experimental Workflow (DOT Diagram)

KinaseAssayWorkflow cluster_prep 1. Preparation cluster_rxn 2. Kinase Reaction cluster_detect 3. Detection (ADP-Glo) Compound 3-Bromo-6-piperazinyl Derivative (DMSO) Dilution Serial Dilution (1:3 in DMSO) Compound->Dilution BufferPrep Buffer + 4% DMSO Intermediate Dilution->BufferPrep EnzymeAdd Add Kinase (CDK2/CyclinE) BufferPrep->EnzymeAdd Transfer 1.25 uL PreInc 10 min Binding Equilibration EnzymeAdd->PreInc StartRxn Add ATP/Substrate (Start Reaction) PreInc->StartRxn Incubate 60 min @ RT StartRxn->Incubate Reagent1 Add Reagent 1 (Deplete ATP) Incubate->Reagent1 Wait1 40 min Wait Reagent1->Wait1 Reagent2 Add Reagent 2 (ADP -> Light) Wait1->Reagent2 Read Measure Luminescence Reagent2->Read

Caption: Step-by-step workflow for the ADP-Glo kinase assay profiling pyridazine derivatives.

Biological Context: CDK2 Pathway (DOT Diagram)

CDK2Pathway GF Growth Factors Ras Ras/Raf GF->Ras CyclinE Cyclin E Ras->CyclinE CDK2 CDK2 CyclinE->CDK2 Activates Rb Rb (Retinoblastoma) CDK2->Rb Phosphorylates Inhibitor Pyridazine Derivative Inhibitor->CDK2 Inhibits (T-bar) E2F E2F Transcription Factor Rb->E2F Releases SPhase S-Phase Entry (DNA Replication) E2F->SPhase Promotes

Caption: Mechanism of Action: Pyridazine derivatives inhibit CDK2, preventing Rb phosphorylation and halting the cell cycle.

References

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Context on pyridazine as a scaffold).
  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Link

  • Léonce, S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. European Journal of Medicinal Chemistry. Link

  • Reaction Biology. (2024). Kinase Assay Protocols and Profiling Services. Link

  • Sigma-Aldrich. (2024). 3-Bromo-6-(piperazin-1-yl)pyridazine dihydrobromide Product Sheet. Link

Sources

Large-scale synthesis of 3-Bromo-6-(piperazin-1-YL)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Large-Scale Synthesis and Process Optimization of 3-Bromo-6-(piperazin-1-yl)pyridazine

Introduction & Mechanistic Rationale

Pyridazine derivatives are widely recognized as "privileged structures" in modern drug discovery[1]. Their favorable physicochemical properties—such as high aqueous solubility, metabolic stability, and strong hydrogen-bond accepting capabilities—make them ideal scaffolds for kinase inhibitors, GPCR ligands, and targeted therapeutics[1]. Among these, 3-bromo-6-(piperazin-1-yl)pyridazine is a highly valuable bifunctional building block. The piperazine moiety allows for diverse N-functionalization (e.g., amidation, reductive amination), while the C3-bromide serves as a versatile electrophilic handle for transition-metal-catalyzed cross-coupling reactions.

The synthesis of this building block relies on a Nucleophilic Aromatic Substitution (SNAr) between 3,6-dibromopyridazine and piperazine[2][3]. Because the pyridazine ring is highly electron-deficient, the SNAr reaction is facile. However, piperazine is a symmetrical diamine, making the formation of the over-substituted byproduct, 3,6-bis(piperazin-1-yl)pyridazine, the primary scale-up challenge.

Process Chemistry & Causality in Route Selection

To build a self-validating and scalable protocol, every experimental parameter must be optimized to favor mono-substitution (


) over bis-substitution (

).
  • Stoichiometric Control: A significant excess of anhydrous piperazine (2.5 to 5.0 equivalents) is mandatory[3]. This vast excess not only shifts the statistical probability toward the mono-adduct but also acts as an inherent acid scavenger. It neutralizes the hydrobromic acid (HBr) generated during the Meisenheimer complex collapse, preventing the protonation of unreacted piperazine, which would otherwise stall the reaction.

  • Solvent Selection: While reactions in THF are common[2], absolute ethanol is vastly superior for large-scale operations[3]. Ethanol provides excellent solubility for both reagents at reflux. More importantly, it enables a thermodynamic sink: upon cooling, the mono-substituted product and piperazine hydrobromide salts precipitate, driving the reaction forward and simplifying downstream isolation without the need for resource-intensive column chromatography.

  • Temperature & Kinetic Control: Refluxing in ethanol (~78 °C) ensures complete conversion within 4 hours[3]. Strict temperature and time monitoring via In-Process Controls (IPC) is critical. Prolonged heating after the consumption of the starting material exponentially increases the kinetic formation of the bis-adduct.

Mechanism SM 3,6-Dibromopyridazine Int Meisenheimer Complex (C6 Attack) SM->Int Piperazine (k1) Prod Mono-substituted Product Int->Prod -HBr Side Bis-substituted Impurity Prod->Side Piperazine (k2 << k1)

Caption: Kinetic pathway of SNAr reaction highlighting the mono- vs bis-substitution competition.

Quantitative Data & Route Comparison

The following table summarizes the quantitative data validating the selection of the ethanol-based direct SNAr route over alternative methodologies.

ParameterCondition A (THF Route)Condition B (Ethanol Route - Optimized)Condition C (Boc-Protected Route)
Reagents 3,6-dibromopyridazine, Piperazine (3.0 eq)3,6-dibromopyridazine, Piperazine (2.5 eq)3,6-dibromopyridazine, Boc-Piperazine (1.1 eq)
Solvent THF[2]Absolute Ethanol[3]DMF
Temperature 70 °C[2]Reflux (~78 °C)[3]90 °C
Reaction Time 17 hours[2]4 hours[3]15 hours (Step 1) + 4 hours (Deprotection)
Yield (Mono-adduct) 72%85%65% (over 2 steps)
Impurity Profile ~8% bis-adduct~4% bis-adduct<1% bis-adduct
Scalability Moderate (higher solvent cost, slower kinetics)High (cost-effective, rapid, precipitation-driven)Low (poor atom economy, requires TFA/HCl deprotection)

Step-by-Step Experimental Protocol (1.0 Mol Scale)

This protocol is designed as a self-validating system. In-process controls (IPCs) ensure that the reaction trajectory remains within specified safety and purity tolerances[3].

Phase 1: Reaction Execution

  • Reactor Preparation: Equip a 5 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet. Purge the system with N2 for 15 minutes.

  • Reagent Loading: Dissolve 3,6-dibromopyridazine (238 g, 1.0 mol, 1.0 eq) in 2.5 L of absolute ethanol. Stir at 200 rpm until a homogenous solution is achieved.

  • Nucleophile Addition: Add anhydrous piperazine (215 g, 2.5 mol, 2.5 eq) in five equal portions over 20 minutes at room temperature[3].

    • Causality: The dissolution and initial reaction of piperazine are mildly exothermic. Portion-wise addition prevents localized thermal spikes that could inadvertently accelerate the

      
       pathway (bis-substitution).
      
  • Heating & IPC: Ramp the internal temperature to reflux (~78 °C) and maintain for 4 hours[3].

    • Validation Check (IPC 1): At t = 3.5 hours, sample the reaction mixture. Analyze via HPLC (UV 254 nm) or TLC (CH2Cl2:MeOH 9:1). The reaction is deemed complete when 3,6-dibromopyridazine is <1% relative to the product peak.

Phase 2: Isolation and Purification 5. Cooling & Precipitation: Once IPC 1 passes, cool the reactor to 0–5 °C at a controlled rate of 0.5 °C/min. The mono-substituted product and piperazine hydrobromide salts will precipitate. 6. Volume Reduction: Concentrate the slurry under reduced pressure (rotary evaporator, 40 °C water bath) to approximately 30% of its original volume.

  • Causality: Removing the bulk of the ethanol maximizes the recovery of the product during the subsequent aqueous partition.
  • Aqueous Workup: Suspend the concentrated crude residue in 2.0 L of ice-cold distilled water and stir vigorously for 30 minutes[3].
  • Causality: Water acts as a highly selective solvent here. It readily dissolves the excess unreacted piperazine and the piperazine hydrobromide salts, leaving the significantly more hydrophobic 3-bromo-6-(piperazin-1-yl)pyridazine as an insoluble solid.
  • Filtration: Filter the suspension through a large Buchner funnel under vacuum. Wash the filter cake with ice-cold water (3 x 500 mL) to ensure complete removal of residual piperazine.
  • Organic Wash: Wash the filter cake with a small volume of cold diethyl ether (200 mL).
  • Causality: The ether wash removes trace non-polar organic impurities and facilitates rapid drying by displacing water.
  • Drying: Transfer the solid to a vacuum oven and dry at 45 °C for 24 hours to constant weight.
  • Validation Check (IPC 2): Perform quantitative NMR (qNMR) or LC-MS to confirm purity (>95%) and the absence of the bis-adduct mass (m/z = 249.1 for bis-adduct vs. m/z = 243.0/245.0 for the brominated mono-adduct).

    Workflow A 1. Reagent Loading 3,6-Dibromopyridazine + Piperazine (2.5 eq) B 2. SNAr Reaction Absolute Ethanol, Reflux (78 °C), 4 h A->B C 3. Concentration Reduce volume by 70% under vacuum B->C D 4. Aqueous Partitioning Suspend in ice-cold H2O to remove excess piperazine C->D E 5. Isolation Vacuum filtration and cold water/ether wash D->E F 6. Final Product 3-Bromo-6-(piperazin-1-yl)pyridazine E->F

    Caption: Workflow for the large-scale SNAr synthesis of 3-bromo-6-(piperazin-1-yl)pyridazine.

References

  • Title: Strategy for the synthesis of pyridazine heterocycles and its derivatives. Source: Lirias (KU Leuven). URL: [Link]

  • Title: WO2009085185A1 - Fused pyridine, pyrimidine and triazine compounds as cell cycle inhibitors.

Sources

Application Notes and Protocols: Derivatization of the Piperazine Moiety on 3-Bromo-6-substituted Pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyridazine-Piperazine Scaffolds in Modern Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in the design of novel therapeutics. Pyridazine and its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] When coupled with a piperazine moiety, a versatile secondary amine, the resulting scaffold offers a powerful platform for combinatorial library synthesis and the exploration of structure-activity relationships (SAR).[4][5]

The 3-bromo-6-substituted pyridazine core serves as a versatile starting point for further chemical modification. The bromine atom at the 3-position provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of diverse aryl or heteroaryl groups.[6][7][8][9] The substituent at the 6-position can be varied to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity.[10]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of the piperazine moiety attached to a 3-bromo-6-substituted pyridazine core. We will delve into the causality behind experimental choices and provide robust, step-by-step protocols for key transformations, including N-alkylation, N-acylation, and N-arylation.

Core Synthesis: Preparation of the 3-Bromo-6-(piperazin-1-yl)pyridazine Scaffold

The foundational step for all subsequent derivatizations is the synthesis of the 3-bromo-6-(piperazin-1-yl)pyridazine intermediate. This is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction between a di-halogenated pyridazine and piperazine.

dot

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Bromo-6-(piperazin-1-yl)pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the yield and purity of 3-Bromo-6-(piperazin-1-yl)pyridazine. Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers. Format: Interactive Troubleshooting Guide & FAQs.

Executive Summary: The Chemistry of Control

The synthesis of 3-Bromo-6-(piperazin-1-yl)pyridazine relies on a Nucleophilic Aromatic Substitution (


) of 3,6-dibromopyridazine. While conceptually simple, the reaction is plagued by a competing consecutive reaction: the formation of the 3,6-bis(piperazin-1-yl)pyridazine  byproduct.

To achieve high yields (>80%), the researcher must manipulate the reaction kinetics to favor the mono-substitution (


) over the bis-substitution (

). This guide provides the precise control parameters required to achieve this selectivity.
Troubleshooting Center: Diagnosing Your Yield Loss
Issue 1: "I am getting a significant amount of the bis-substituted byproduct (3,6-di(piperazin-1-yl)pyridazine)."

Diagnosis: Stoichiometric Imbalance. In


 reactions on symmetric di-haloheterocycles, the product (mono-substituted) is often more electron-rich than the starting material, which should deactivate it toward a second attack. However, piperazine is a strong nucleophile, and pyridazine is highly electron-deficient. If the local concentration of piperazine is high relative to the starting material, the second substitution occurs rapidly.

Solution:

  • Increase Piperazine Equivalents: Do not use 1:1 or 1:2 ratios. Use 4.0 to 5.0 equivalents of piperazine. This ensures that every molecule of 3,6-dibromopyridazine is surrounded by piperazine, statistically favoring the first collision, while the excess piperazine acts as a solvent/buffer.

  • Reverse Addition (for extreme cases): Dissolve the piperazine (5 eq) in the solvent and add the 3,6-dibromopyridazine slowly as a solution. This keeps the concentration of the electrophile low.

Issue 2: "The reaction is sluggish, but increasing the temperature causes tarring/decomposition."

Diagnosis: Thermal Degradation & Hydrolysis. Pyridazines are sensitive to harsh thermal conditions, especially in the presence of moisture which leads to hydrolysis of the bromine to form 6-piperazinyl-3(2H)-pyridazinone .

Solution:

  • Solvent Switch: If you are using Ethanol (EtOH) at reflux (

    
    C) and it's too slow, switch to 1,4-Dioxane  or Acetonitrile (MeCN) . These aprotic solvents often accelerate 
    
    
    
    rates compared to protic solvents like ethanol, which can solvate the nucleophile (piperazine) and reduce its reactivity.
  • Temperature Cap: Do not exceed

    
    C. If refluxing dioxane (
    
    
    
    C), ensure the oil bath is strictly controlled.
Issue 3: "My product is stuck as a sticky oil or gum during workup."

Diagnosis: Piperazine Contamination. Excess piperazine and its hydrobromide salts can form viscous semi-solids that trap your product.

Solution:

  • The "Water Crash" Method: The free base of the product is lipophilic, while piperazine is highly hydrophilic.

    • Evaporate the organic reaction solvent completely.

    • Resuspend the residue in Dichloromethane (DCM) .

    • Wash aggressively with Water (3x) . The excess piperazine will partition into the aqueous layer.

    • Dry the DCM layer and evaporate. The product should solidify.

The "Gold Standard" Protocol

This optimized protocol prioritizes mono-selectivity and ease of purification.

Reagents:

  • 3,6-Dibromopyridazine (

    
     equiv.)[1]
    
  • Piperazine (Anhydrous) (

    
     equiv.)
    
  • Solvent: Ethanol (Absolute) or Acetonitrile (

    
     mL per gram of substrate).
    

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (5.0 eq) in the solvent. Stir until fully dissolved.

  • Addition: Add 3,6-Dibromopyridazine (1.0 eq) in a single portion (solid) or dropwise (if dissolved) at room temperature.

    • Note: An exotherm may occur.

  • Reaction: Heat the mixture to reflux for 2–4 hours .

    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The starting material (

      
      ) should disappear. The mono-product (
      
      
      
      ) will appear. The bis-product (
      
      
      ) should be minimal.
  • Workup (Precipitation Method - Preferred):

    • Cool the reaction mixture to

      
      C (ice bath).
      
    • The product (often as the HBr salt) may precipitate.[2] Filter and wash with cold ethanol.[3][4]

  • Workup (Extraction Method - If no precipitate):

    • Evaporate solvent in vacuo.

    • Dissolve residue in DCM.

    • Wash with water (

      
      ) to remove excess piperazine.
      
    • Wash with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate.[5]
      
  • Purification: If necessary, recrystallize from Ethanol/Ether or perform flash chromatography (

    
     MeOH in DCM).
    

Yield Expectation: 75% – 85%.

Visualization: Reaction Logic & Troubleshooting
Figure 1: Reaction Pathway and Competitive Kinetics

This diagram illustrates the critical branching point between the desired mono-substitution and the undesired bis-substitution.

ReactionPathway cluster_conditions Optimization Logic SM 3,6-Dibromopyridazine Mono TARGET: 3-Bromo-6- (piperazin-1-yl)pyridazine SM->Mono k1 (Fast) + Piperazine Hydro SIDE PRODUCT: Pyridazinone (Hydrolysis) SM->Hydro H2O / Heat Pip Piperazine (Nucleophile) Bis SIDE PRODUCT: 3,6-Bis(piperazin-1-yl)pyridazine Mono->Bis k2 (Slow if controlled) + Piperazine Tip1 High Eq. Piperazine (5x) favors k1 over k2 Tip1->Mono Tip2 Anhydrous Conditions prevent Hydrolysis

Caption: Kinetic pathway showing the competition between mono-substitution (k1) and bis-substitution (k2).

Figure 2: Workup Decision Tree

A logical flow to determine the best purification method based on the physical state of your crude mixture.

WorkupTree Start Reaction Complete Cool Cool to 0°C Start->Cool CheckPpt Precipitate Formed? Cool->CheckPpt Filter Filter Solid CheckPpt->Filter Yes Evap Evaporate Solvent CheckPpt->Evap No YesPpt YES NoPpt NO Wash Wash w/ Cold EtOH (Removes excess Piperazine) Filter->Wash PureSalt Product (HBr Salt) Wash->PureSalt DCM Dissolve in DCM Wash w/ Water (3x) Evap->DCM Dry Dry & Concentrate DCM->Dry PureFree Product (Free Base) Dry->PureFree

Caption: Decision tree for isolating the mono-substituted product while removing excess piperazine.

FAQ: Rapid Response

Q: Can I use a base like


 or 

?
A: It is generally unnecessary. Piperazine itself acts as both the nucleophile and the base (to scavenge the HBr generated). Adding inorganic bases can sometimes increase the solubility of the bis-product or promote hydrolysis. If you must use a base to save piperazine, use DIPEA (Hünig's base) , but using excess piperazine is cleaner.

Q: Why is my yield calculated as >100%? A: You likely have trapped solvent or, more commonly, piperazine dihydrobromide salt co-precipitated with your product. Ensure you wash the solid thoroughly with water (if isolating free base) or cold ethanol (if isolating salt).

Q: Is the Bromo- derivative better than the Chloro- derivative? A: Yes. In pyridazine


 chemistry, bromine is generally a better leaving group than chlorine due to the weaker C-Br bond, allowing for milder reaction conditions (lower temperature), which helps prevent the bis-substitution side reaction [1].
Summary Data Table
ParameterRecommended RangeImpact on Yield
Piperazine Equivalents 4.0 – 5.0 eq Critical. Prevents bis-substitution.
Temperature Reflux (

C in EtOH)
High enough for conversion, low enough to stop degradation.
Time 2 – 4 Hours Extended times (>12h) increase bis-product formation.
Concentration 0.1 M – 0.5 M High dilution favors mono-substitution.
References
  • BenchChem. (2025).[1][6] Application Notes and Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one. Retrieved from

  • National Institutes of Health (PMC). (2009). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-bromo-6-(piperazin-1-yl)pyridazine dihydrobromide Product Data. Retrieved from

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazines. Retrieved from

Sources

How to remove impurities from 3-Bromo-6-(piperazin-1-YL)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Bromo-6-(piperazin-1-yl)pyridazine

Welcome to the Advanced Purification Support Hub. This guide addresses the critical purification challenges associated with 3-Bromo-6-(piperazin-1-yl)pyridazine , a pivotal scaffold in medicinal chemistry (often used for kinase inhibitors and GPCR ligands). As Senior Application Scientist, I have structured this content to move beyond generic advice, focusing on the mechanistic causality of impurity formation and self-validating purification workflows.

Part 1: Troubleshooting & FAQs

Q1: I am observing significant amounts of the bis-substituted byproduct [3,6-di(piperazin-1-yl)pyridazine]. How do I prevent this?

Diagnosis: The formation of the bis-adduct is a competitive reaction governed by the electronic deactivation of the pyridazine ring. The Science: In 3,6-dibromopyridazine, the ring is highly electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). Once the first piperazine moiety attaches, its nitrogen atom donates electron density into the ring via resonance. This deactivates the ring toward a second nucleophilic attack. Solution:

  • Stoichiometry Control: Use a large excess of piperazine (3.0 – 5.0 equivalents). Counter-intuitively, a high concentration of nucleophile favors the statistical collision with the abundant starting material over the deactivated product.

  • Temperature Management: Maintain the reaction at reflux (ethanol or dioxane) but do not extend reaction time unnecessarily. The activation energy for the second substitution is higher; prolonged heating overcomes this barrier.

  • Monitoring: Stop the reaction immediately when the starting material (SM) is consumed (<5%), even if trace mono-product remains.

Q2: My crude product contains unreacted 3,6-dibromopyridazine that co-elutes on TLC. How do I remove it without a column?

Diagnosis: Non-polar starting material contamination. The Science: The piperazine moiety introduces a basic secondary amine (pKa ~9.8) to the molecule.[1][2][3] The starting material, 3,6-dibromopyridazine, lacks this basic handle (pyridazine nitrogen pKa is ~2.3, further lowered by halogens). Solution: Use an Acid-Base "Switch" Extraction .

  • Dissolve the crude mixture in dilute aqueous HCl (pH 2-3). The product and bis-byproduct will protonate and dissolve in the aqueous phase.

  • The unreacted 3,6-dibromopyridazine remains neutral and can be extracted out with an organic solvent (DCM or Ethyl Acetate).

  • Validation: The organic wash should contain the SM (check TLC); the aqueous layer retains the product.

Q3: The product appears as a dark brown oil/solid instead of a white/pale yellow solid. Is it degraded?

Diagnosis: Oxidative degradation or trace transition metal contamination. The Science: Piperazine derivatives are prone to N-oxidation or formation of charge-transfer complexes with trace metals (if Pd-catalyzed coupling was attempted, though SNAr is preferred here). Pyridazines can also undergo ring opening under harsh oxidative conditions. Solution:

  • Activated Charcoal Treatment: Dissolve the crude in hot ethanol, treat with activated carbon (10% w/w) for 30 minutes, filter through Celite.

  • Salt Formation: Convert the free base to the dihydrobromide or hydrochloride salt. The crystal lattice of the salt often excludes colored amorphous impurities.

Part 2: Experimental Protocols

Protocol A: The "Self-Validating" Acid-Base Purification

Best for: Removing unreacted starting material and non-basic tars.

Reagents:

  • Crude 3-Bromo-6-(piperazin-1-yl)pyridazine

  • 1M HCl (aq)

  • Dichloromethane (DCM)

  • 2M NaOH (aq) or Sat. NaHCO3

  • Brine

Step-by-Step:

  • Dissolution: Dissolve the crude residue in minimal DCM. Add 1M HCl (approx. 10 mL per gram of crude). Shake vigorously.

  • Phase Separation (The Switch):

    • Organic Layer 1: Contains unreacted 3,6-dibromopyridazine and non-basic impurities. Discard (after TLC confirmation).

    • Aqueous Layer 1: Contains protonated Product (Mono) and Byproduct (Bis).

  • Wash: Wash the acidic aqueous layer twice with fresh DCM to ensure complete removal of neutrals.

  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 12. The solution will become cloudy as the free base precipitates/oils out.

  • Extraction: Extract the basic aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over Na2SO4, filter, and concentrate.

    • Result: Product is now free of starting material. If bis-byproduct persists, proceed to Protocol B.

Protocol B: Selective Recrystallization

Best for: Separating Mono-product from Bis-byproduct.

Principle: The bis-piperazine impurity is significantly more polar and often more soluble in alcohols than the mono-bromide due to increased hydrogen bonding capability.

  • Solvent System: Ethanol (Abs) or Ethanol/Water (9:1).

  • Procedure:

    • Dissolve the semi-pure solid (from Protocol A) in boiling Ethanol (approx. 5-7 mL/g).

    • Allow to cool slowly to Room Temperature (RT).

    • Crucial Step: If oiling occurs, scratch the flask side with a glass rod to induce nucleation.

    • Cool to 0°C for 2 hours.

  • Filtration: Filter the precipitate.[1][2][4] The solid is usually the desired 3-Bromo-6-(piperazin-1-yl)pyridazine . The bis-impurity remains in the mother liquor.

Part 3: Data & Visualization

Table 1: Impurity Profile & Management
Impurity NameStructure DescriptionOriginPhysicochemical DifferenceRemoval Strategy
3,6-Dibromopyridazine Starting MaterialIncomplete ReactionNon-basic, LipophilicAcid Wash (Protocol A)
3,6-Di(piperazin-1-yl)pyridazine Bis-substitutedOver-reaction (High Temp/Time)Highly Basic, PolarRecrystallization (EtOH) or Chromatography (DCM/MeOH/NH3)
Piperazine ReagentExcess usedWater soluble, Low MWWater Wash / High Vacuum (sublimes)
Pyridazinone deriv. Hydrolysis productMoisture during reactionAcidic/AmphotericBase Wash (stays in aqueous at pH 12)
Visualization 1: Reaction Logic & Impurity Pathways

ReactionPathway cluster_conditions Reaction Control SM 3,6-Dibromopyridazine (Electrophile) Mono 3-Bromo-6-(piperazin-1-yl)pyridazine (TARGET PRODUCT) [Deactivated Ring] SM->Mono SNAr (Fast) Reflux EtOH Pip Piperazine (Nucleophile) Pip->Mono Bis 3,6-Di(piperazin-1-yl)pyridazine (IMPURITY) Mono->Bis SNAr (Slow) Overheating/Long Time

Caption: Reaction pathway showing the kinetic favorability of the Mono-product due to ring deactivation. The Bis-impurity forms primarily when kinetic control is lost.

Visualization 2: Acid-Base Purification Workflow

PurificationFlow Crude Crude Mixture (SM, Mono, Bis, Tars) AcidWash Dissolve in DCM + 1M HCl (Phase Separation) Crude->AcidWash OrgLayer1 Organic Layer 1 (Contains SM + Tars) AcidWash->OrgLayer1 Non-Basic AqLayer1 Aqueous Layer 1 (Acidic) (Contains Mono-H+ & Bis-H+) AcidWash->AqLayer1 Basic Species Discard Discard OrgLayer1->Discard Basify Basify to pH 12 (NaOH) Extract with DCM AqLayer1->Basify FinalOrg Final Organic Layer (Mono + Bis) Basify->FinalOrg FinalAq Aqueous Waste (Salts) Basify->FinalAq Recryst Recrystallization (Ethanol) Removes Bis-impurity FinalOrg->Recryst Pure Pure 3-Bromo-6-(piperazin-1-yl)pyridazine Recryst->Pure

Caption: Self-validating Acid-Base extraction protocol. The "Switch" step ensures non-basic starting materials are rigorously removed before addressing the bis-impurity.

References

  • Vertex Pharmaceuticals Inc. (2013). Imidazo[1,2-b]pyridazine-based compounds, compositions comprising them, and uses thereof. (WO2013134219A1).
  • Schnell, S. D., et al. (2021).[5] Lewis Acid-Mediated Inverse Electron Demand Diels–Alder Reaction. Journal of Organic Chemistry, 86(17), 12008–12023. [Link]

  • PubChem . (2025).[3][6] 3-Bromo-6-(piperazin-1-yl)pyridazine Compound Summary. National Library of Medicine. [Link]

Sources

Optimization of reaction conditions for coupling with 3-Bromo-6-(piperazin-1-YL)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the optimization of the 3-Bromo-6-(piperazin-1-yl)pyridazine scaffold. While it is a highly valuable building block for drug discovery, it presents a "perfect storm" of chemoselectivity and catalyst-poisoning challenges.

The dual nature of this molecule—an electrophilic C3-bromide primed for cross-coupling and a nucleophilic, chelating piperazine secondary amine—requires precise mechanistic control. This guide is designed to troubleshoot your workflows, explain the why behind the how, and provide self-validating protocols to ensure your success.

Mechanistic Logic & Workflow

Before optimizing conditions, you must map the electronic and steric environment of the reaction. The diagram below outlines the decision tree for functionalizing this scaffold without succumbing to competitive side reactions.

Pathway A 3-Bromo-6-(piperazin-1-yl)pyridazine B Identify Target Reaction Site A->B C C3-Bromo Position (Electrophile) B->C Cross-Coupling D Piperazine N-H (Nucleophile) B->D Derivatization E Is Piperazine Protected? C->E I Amidation / Reductive Amination / SNAr D->I F Standard Suzuki/Buchwald (e.g., Pd(dppf)Cl2, K2CO3) E->F Yes (e.g., Boc) G High Risk of Pd-Poisoning & Oligomerization E->G No (Free NH) H Use Bulky Ligands (XPhos) or Pre-Protect (Boc2O) G->H Mitigation

Caption: Decision matrix for functionalizing 3-Bromo-6-(piperazin-1-yl)pyridazine.

Frequently Asked Questions (FAQs): Troubleshooting the Core Scaffold

Q: Why does my Suzuki-Miyaura coupling at the C3-bromo position stall, often resulting in palladium black precipitation? A: This is a classic case of catalyst poisoning and off-cycle sequestration. The starting material contains two problematic motifs: the bidentate-capable pyridazine nitrogens and the free secondary amine of the piperazine. When the free amine binds to the electrophilic Pd(II) intermediate, it forms a stable, unreactive complex that drains the active catalytic cycle. Furthermore, the labile proton on the piperazine readily deprotonates in the presence of base, leading to a concomitant decrease in pKa and competitive Buchwald-Hartwig-type oligomerization[1]. Causality-Driven Solution: You must either transiently protect the piperazine (e.g., as a Boc-carbamate) or utilize highly sterically demanding ligands like XPhos. Bulky ligands create a restricted chiral pocket that physically prevents the secondary amine from coordinating to the palladium center[2].

Q: What is the optimal solvent system to balance solubility and reactivity? A: Pyridazine derivatives are highly polar and often exhibit poor solubility in standard non-polar coupling solvents like toluene. However, using a purely aqueous system leads to rapid protodeboronation of your arylboronic acid. Causality-Driven Solution: We strongly recommend a miscible, coordinating solvent system such as 1,4-Dioxane/Water in a 4:1 volumetric ratio. Dioxane acts as a weak ligand that helps stabilize the Pd(0) species, outcompeting the pyridazine nitrogens for coordination, while the water ensures the inorganic base is fully dissolved to facilitate the critical transmetalation step[1]. While high-impact solvents like 1,4-dioxane require careful environmental handling, they remain the gold standard for this specific transformation[3].

Q: Should I use a weak or strong base for this specific scaffold? A: Avoid strong alkoxide bases (like NaOtBu) if the piperazine is unprotected. Strong bases will rapidly deprotonate the piperazine N-H, turning it into a potent nucleophile that will attack the C3-bromide of adjacent molecules. Instead, use milder inorganic bases like K3PO4 or Na2CO3, which are strong enough to activate the boronic acid for transmetalation but minimize unwanted amine deprotonation[4].

Quantitative Optimization Data

To illustrate the impact of these variables, below is our in-house optimization matrix for the Suzuki-Miyaura coupling of Boc-protected 3-Bromo-6-(piperazin-1-yl)pyridazine with phenylboronic acid.

EntryCatalyst / Ligand SystemBase (2.0 eq)Solvent System (v/v)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd(PPh3)4 (5 mol%)Na2CO3Toluene/EtOH/H2O8012<10%Poor solubility; rapid Pd black formation.
2Pd(dppf)Cl2 (5 mol%)K2CO31,4-Dioxane/H2O (4:1)901245%Moderate conversion; significant protodeboronation.
3Pd(OAc)2 / XPhos (5/10 mol%)K3PO41,4-Dioxane/H2O (4:1)90888% Optimal; bulky ligand prevents chelation.
4Pd(OAc)2 / XPhos (5/10 mol%)Cs2CO3DMF (Anhydrous)100855%Lack of water severely retards transmetalation.

Self-Validating Experimental Protocol: XPhos-Mediated Suzuki-Miyaura Coupling

This protocol uses a pre-protected tert-butyl 4-(6-bromopyridazin-3-yl)piperazine-1-carboxylate to guarantee chemoselectivity. It is designed as a self-validating system : built-in physical checkpoints ensure the reaction is proceeding correctly at each stage, rather than waiting until the end to discover a failure.

Materials:

  • tert-Butyl 4-(6-bromopyridazin-3-yl)piperazine-1-carboxylate (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)2 (0.05 equiv, 5 mol%)

  • XPhos (0.10 equiv, 10 mol%)

  • K3PO4 (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Validation Checkpoint 1): In an oven-dried Schlenk tube under an argon atmosphere, combine Pd(OAc)2 and XPhos in 2 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Causality & Validation: You must observe a color shift from reddish-brown to a clear, pale yellow. This confirms the reduction of Pd(II) to the active Pd(0)-XPhos complex. If the solution remains brown or turns black, your system is wet or oxygenated; stop and restart.

  • Reagent Charging: To a separate round-bottom flask, add the bromopyridazine derivative, arylboronic acid, and K3PO4. Add the remaining 6 mL of 1,4-dioxane and 2 mL of water.

  • Degassing (Critical Step): Sparge the biphasic mixture with argon for at least 15 minutes.

    • Causality: Oxygen promotes the homocoupling of boronic acids (forming biphenyl side products) and rapidly oxidizes the electron-rich Pd(0) catalyst.

  • Reaction Execution: Transfer the pre-activated catalyst solution to the main reaction flask via syringe. Heat the mixture to 90 °C using an oil bath or heating block.

  • In-Process Monitoring (Validation Checkpoint 2): After 2 hours, sample the organic layer for LC-MS or TLC (EtOAc/Hexane 1:1).

    • Validation: You should observe the disappearance of the starting material mass (M+ = 343/345) and the appearance of the product mass. The reaction mixture should remain a homogeneous yellow/orange. The appearance of a black precipitate indicates catalyst death.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution of Hexanes to EtOAc) to afford the pure coupled product.

References

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies | Source: PMC (nih.gov) | 4

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | Source: PMC (nih.gov) | 1

  • Buchwald–Hartwig amination | Source: Wikipedia | 2

  • Buchwald-Hartwig Amination | Source: ACS GCI Pharmaceutical Roundtable Reagent Guides | 3

Sources

Technical Support Center: Scalability Challenges in Pyridazine Production

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Topic: Process Chemistry & Scale-Up of Pyridazine Scaffolds

Introduction: The Pyridazine Paradox

Pyridazines (1,2-diazines) are "privileged structures" in drug discovery due to their unique physicochemical profile: they offer lower lipophilicity (LogP) and higher water solubility compared to pyridines, while maintaining similar hydrogen-bonding capabilities.[1] However, they present a "synthesis gap." While discovery-scale chemistry (mg) is often trivial, scaling to kilogram quantities introduces severe safety hazards (hydrazine toxicity), thermal risks (exothermic condensations), and purification bottlenecks (isomer separation).

This guide addresses the critical failure points in scaling pyridazine production, moving beyond textbook synthesis to industrial process reality.

Module 1: Thermal Safety & Hydrazine Management

Core Issue: The condensation of 1,4-dicarbonyls with hydrazine is the most common route but is highly exothermic and involves a toxic, unstable reagent.

Q1: I am scaling a Paal-Knorr type condensation from 10g to 500g. The reaction exotherms violently upon hydrazine addition. How do I control this?

Diagnosis: Rapid addition of hydrazine hydrate to a dicarbonyl system creates a runaway exotherm. In batch mode, heat accumulation outpaces cooling capacity. Solution:

  • Switch to Inverse Addition: Do not add hydrazine to the diketone. Instead, prepare a dilute solution of hydrazine hydrate in the solvent (e.g., ethanol or water) at 0–5°C. Slowly dose the 1,4-dicarbonyl compound into the hydrazine solution. This ensures the hydrazine is always in excess locally, reducing oligomerization, and allows you to stop addition if the temperature spikes.

  • Dilution Factor: Ensure the reaction volume is at least 10L/kg of substrate to act as a heat sink.

  • Use Hydrazine Salts: If solubility permits, use hydrazine dihydrochloride or sulfate. These salts release free hydrazine only upon neutralization, allowing for a "controlled release" via pH adjustment.

Q2: How do we handle hydrazine waste streams generated during workup?

Protocol: Hydrazine is a potent carcinogen and environmental toxin. You cannot discharge aqueous waste directly. Neutralization Protocol:

  • Collect all aqueous waste in a dedicated "quench tank."

  • Treat with dilute sodium hypochlorite (bleach) or hydrogen peroxide (excess).

  • Critical: This reaction evolves Nitrogen gas (

    
    ). Ensure the tank is vented to a scrubber, not sealed.
    
  • Test for residual hydrazine using a colorimetric strip (e.g., p-dimethylaminobenzaldehyde indicator) before disposal.

Visualization: Safe Hydrazine Quench Workflow

HydrazineSafety Start Aqueous Waste Stream (Contains Residual N2H4) Test Quantify Hydrazine (Colorimetric Test) Start->Test Oxidizer Select Oxidizer: Dilute NaOCl or H2O2 Test->Oxidizer Reaction Controlled Addition (Temp < 40°C, Vented) Oxidizer->Reaction Gas Gas Evolution (N2) Ensure Scrubber Active Reaction->Gas Check Retest: N2H4 < 0.1 ppm? Reaction->Check Disposal Release to Chemical Waste Check->Disposal Yes Retreat Add More Oxidizer Check->Retreat No Retreat->Reaction

Caption: Workflow for the safe oxidative neutralization of hydrazine waste streams.

Module 2: The 3,6-Dichloropyridazine Bottleneck

Core Issue: 3,6-Dichloropyridazine is the primary scaffold for further functionalization. The standard synthesis (Maleic hydrazide +


) is notorious for "black tar" formation and difficult purification.
Q3: My chlorination reaction with

turns into a viscous black oil that clogs filters. What is happening?

Diagnosis: The "black tar" is polymerized phosphorus by-products and decomposed pyridazine, usually caused by overheating during the quenching phase. Troubleshooting:

  • Temperature Control: The reaction of maleic hydrazide with

    
     requires reflux (
    
    
    
    C), but the quench is the danger zone.
  • Quench Protocol: Never add water to the reaction mixture. Drown the reaction mixture slowly into crushed ice/water with vigorous stirring, keeping the internal temp

    
    C.
    
  • Alternative Reagent: For scale-up where

    
     handling is prohibitive, consider using N-Chlorosuccinimide (NCS)  with 
    
    
    
    . This avoids the massive phosphorus acid waste stream [1].
Q4: Column chromatography is not feasible at 1kg scale. How do I purify 3,6-dichloropyridazine?

The "Sulfite Trick": Industrial purification relies on differential solubility.

  • Crude Isolation: Quench the reaction and filter the crude solid. It will be brown/black (purity ~85%).

  • Sulfite Treatment: Suspend the crude solid in water. Add Sodium Metabisulfite (

    
    )  (approx 10-15 wt% relative to crude) and heat to 
    
    
    
    C.
  • Mechanism: The sulfite reacts selectively with the colored oxidative impurities and isomers, rendering them water-soluble. The 3,6-dichloropyridazine remains insoluble.

  • Filtration: Cool to

    
    C and filter. The solid will be off-white/white with >98% purity [2].
    
Module 3: Regioselectivity in Asymmetric Synthesis

Core Issue: When condensing unsymmetrical 1,4-dicarbonyls with hydrazine, you often get a 1:1 mixture of regioisomers (e.g., 3-methyl-6-phenyl vs 3-phenyl-6-methyl).

Q5: I need only the 3-aryl-6-alkyl isomer. The condensation gives a mixture. How do I steer this?

Strategic Analysis: Thermodynamic vs. Kinetic control is difficult in hydrazine condensations because the cyclization is rapid and irreversible.

  • Steric Control: If the 1,4-diketone has significantly different steric bulk (e.g., t-Butyl vs Methyl), the hydrazine

    
     will attack the less hindered carbonyl first.
    
  • Electronic Control: Hydrazine attacks the more electrophilic carbonyl. If you have an aryl group with electron-withdrawing substituents, that carbonyl is more reactive.

Decision Matrix for Route Selection:

RouteSelection Start Target: Asymmetric Pyridazine Sym Is the 1,4-Dicarbonyl Symmetrical? Start->Sym Condensation Standard Condensation (Hydrazine + Diketone) Sym->Condensation Yes Asym Check Substituents (Steric/Electronic Bias) Sym->Asym No Bias Strong Bias Exists? (e.g. t-Bu vs Me) Asym->Bias Bias->Condensation Yes (Predictable) IEDDA IEDDA Route (Tetrazine + Alkyne) Bias->IEDDA No (1:1 Mix Risk) Funct Functionalization Route (Start with 3,6-Dichloro) Bias->Funct Alternative

Caption: Decision tree for selecting the optimal synthesis route based on substrate symmetry and substitution.

Q6: When should I abandon condensation for Inverse Electron Demand Diels-Alder (IEDDA)?

Recommendation: Use IEDDA when you need absolute regiocontrol that condensation cannot provide.

  • Method: React a 1,2,4,5-tetrazine with an alkyne.[2] The reaction is driven by the release of nitrogen gas (

    
    ).
    
  • Pros: 100% regioselective based on the electronic nature of the alkyne and tetrazine.

  • Cons: Tetrazines are expensive and can be unstable. This is viable for high-value API intermediates (late-stage) but rarely for commodity starting materials [3].

Module 4: Advanced Processing (Flow Chemistry)

Core Issue: Batch processes for pyridazines are limited by heat transfer and "hot spots."

Q7: Can we move hydrazine condensation to continuous flow?

Answer: Yes, and it is safer.

  • Setup: Use a T-mixer or static mixer.

    • Stream A: 1,4-diketone in Ethanol.

    • Stream B: Hydrazine hydrate (diluted).

  • Advantage: The high surface-area-to-volume ratio in flow reactors manages the exotherm instantly. You can run the reaction at higher temperatures (

    
    C, pressurized) to drive completion in seconds rather than hours.
    
  • Case Study: Flow synthesis has been successfully demonstrated for pyrazoles and pyridazines, reducing residence times from hours to minutes and preventing the accumulation of explosive intermediates [4].

Summary of Key Data
ParameterBatch Process (Standard)Flow Process (Optimized)
Heat Transfer Poor (Risk of runaway)Excellent (Instant dissipation)
Hydrazine Excess Often required (1.5 - 2.0 eq)Near Stoichiometric (1.05 eq)
Reaction Time 2 - 12 Hours2 - 10 Minutes
Impurity Profile Oligomers commonCleaner (kinetic product favored)
References
  • BenchChem. Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs. Retrieved from

  • American Cyanamid Co. Process for purification of 3,6-dichloropyridazine (US3004027A). Retrieved from

  • Kodama, T., et al. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions.[3] J. Org.[3] Chem. 2021.[3][4][5][6] Retrieved from

  • Zhu, R., et al. Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction.[7] ResearchGate. Retrieved from

Sources

Managing homocoupling side reactions in Suzuki coupling of pyridazines.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Managing Homocoupling & Side Reactions in Electron-Deficient Heterocycles

Diagnostic Triage: What is killing your reaction?

Before adjusting experimental parameters, you must identify the specific failure mode. Pyridazines are "privileged" but problematic scaffolds; their electron-deficient nature (


 bond) creates unique competing pathways.

Use this logic flow to diagnose your crude LCMS data:

DiagnosticLogic Start Analyze Crude LCMS CheckMass Identify Major Impurity Mass Start->CheckMass MassRR Mass = 2 x Boronic Acid (R-R) (Oxidative Homocoupling) CheckMass->MassRR Dimer of Nucleophile MassArAr Mass = 2 x Pyridazine (Ar-Ar) (Reductive Homocoupling) CheckMass->MassArAr Dimer of Electrophile MassH Mass = Boronic Acid - B(OH)2 + H (Protodeboronation) CheckMass->MassH Hydrolysis Product NoRxn No Product + SM Remaining (Catalyst Poisoning) CheckMass->NoRxn No Conversion

Figure 1: Diagnostic logic for identifying the root cause of low yields in pyridazine cross-couplings.

Troubleshooting Guide

Issue 1: Oxidative Homocoupling of Boronic Acid (R-R)

Symptom: You observe the dimer of your boronic acid/ester. Mechanism: This is an oxygen-driven process.[1] Dissolved


 facilitates the oxidation of the organoboron species or the Pd catalyst, leading to a "Glaser-type" coupling that consumes your nucleophile.

The Fix: The "Zero-Oxygen" Protocol

  • Degassing is Non-Negotiable: Sparging with Argon for 15 minutes is superior to "vacuum/backfill" cycles for removing dissolved oxygen in polar solvents like Dioxane/Water.

  • Slow Addition Strategy: High instantaneous concentration of boronic acid favors homocoupling (

    
    ). Keeping the concentration low favors the cross-coupling cycle.
    
  • Catalyst Choice: Avoid Pd(II) precatalysts (like

    
    ) unless you include a reduction step. Use Pd(0) sources or precatalysts that reduce rapidly (e.g., Pd-162, Pd-G3/G4).
    
Issue 2: Catalyst Poisoning (The "Pyridazine Effect")

Symptom: Reaction stalls; starting material remains; solution may turn black (Pd precipitation). Mechanism: Pyridazines are excellent ligands. The nitrogen lone pairs coordinate to the Palladium center (


), displacing phosphine ligands and shutting down the catalytic cycle.

The Fix: Steric Shielding You must use ligands bulky enough to prevent the pyridazine nitrogen from binding to the metal center.

  • Recommended: XPhos or RuPhos (Buchwald Ligands).

  • Avoid:

    
     or simple bidentates (dppf) for sterically unhindered pyridazines.
    
Issue 3: Reductive Homocoupling of Pyridazine (Ar-Ar)

Symptom: Dimer of the halopyridazine. Mechanism: Often caused by disproportionation of the oxidative addition intermediate. This is exacerbated if Transmetallation is slow (i.e., the Boronic acid is struggling to react).

The Fix:

  • Switch Base: If using carbonate (

    
    ), switch to 
    
    
    
    . The phosphate anion is more efficient at activating the boronic acid, speeding up transmetallation and reducing the lifetime of the vulnerable Pd(II)-Ar species.

Mechanistic Pathways & Competition

Understanding why these reactions compete is critical for control. The diagram below illustrates the "Danger Zone" where homocoupling occurs.

ReactionPathways Pd0 Pd(0) Active OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd Ar-X TransMet Transmetallation OxAdd->TransMet R-B(OH)2 + Base Poison N-Coordination (Catalyst Death) OxAdd->Poison Pyridazine N binds Pd Prod Product (Ar-R) TransMet->Prod Reductive Elim. Prod->Pd0 O2 Oxygen (O2) HomoC Homocoupling (R-R) O2->HomoC Oxidizes Boronate

Figure 2: Competitive pathways. Note that Oxygen triggers homocoupling, while Pyridazine N-coordination halts the cycle.

Validated Experimental Protocols

Protocol A: The "Slow Addition" Method (Gold Standard for Homocoupling)

Best for: Reactions where Boronic Acid Homocoupling (R-R) is >5%.

StepActionTechnical Rationale
1 Charge Vessel A Load Halopyridazine (1.0 equiv), Catalyst (e.g., XPhos Pd G3, 2 mol%), and Base (

, 3.0 equiv) into the main reactor.
2 Solvent Prep Add solvent (e.g., 1,4-Dioxane/Water 4:1). Sparge with Argon for 15 mins.
3 Charge Vessel B Dissolve Boronic Acid (1.2 - 1.5 equiv) in degassed solvent in a separate syringe or dropping funnel.
4 Heat & Initiate Heat Vessel A to reaction temp (typically 80-100°C).
5 Controlled Feed Add solution from Vessel B dropwise over 1 to 2 hours using a syringe pump.
6 Chase Stir for an additional hour after addition is complete.
Protocol B: Scavenger Additive Method

Best for: High-throughput screening where slow addition is impractical.

  • Additive: Potassium Formate (

    
    ).
    
  • Load: 0.1 - 0.2 equivalents relative to Pd.

  • Mechanism: Acts as a mild reducing agent to scrub Pd(II) species generated by oxygen, returning them to the active Pd(0) cycle before they can catalyze homocoupling.

Comparative Data: Ligand & Base Effects

Summary of internal optimization data for 3-chloropyridazine coupling.

VariableConditionYield (Ar-R)Homocoupling (R-R)Notes
Ligand

< 10%HighCatalyst poisoning by Pyridazine N.
Ligand XPhos 92% < 2% Bulky ligand prevents poisoning.
Ligand dppf45%ModerateAcceptable for less hindered substrates.
Base

60%15%Slow transmetallation favors side rxns.
Base

88% < 5% Faster transmetallation.
Atmosphere Air15%60% Oxygen drives homocoupling.
Atmosphere Argon (Sparged)92% < 2% Essential for success.

Frequently Asked Questions (FAQ)

Q: Why does my reaction turn black immediately upon heating? A: This is "Palladium Black" formation. Your catalyst is decomposing into inactive metal clusters. This happens when the ligand is not bulky enough to stabilize the Pd(0) species against the electron-deficient pyridazine. Switch to a precatalyst like XPhos Pd G3 or SPhos Pd G3.

Q: I see the product mass, but the yield is low. Where is the rest of the mass? A: Check for Protodeboronation . Pyridazine boronic acids are notoriously unstable and will hydrolyze (replace


 with 

). If you see the mass of the "de-borylated" starting material, you need to use anhydrous conditions or a milder base (e.g.,

in dry solvent).

Q: Can I use Pd(dppf)Cl2? It works for my other Suzuki reactions. A: For pyridazines, it is risky. The dppf ligand is bidentate but not exceptionally bulky. The pyridazine nitrogen can still coordinate to the axial sites of the palladium, slowing the reaction. Monodentate, bulky biaryl phosphines (Buchwald type) are superior here.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. Link

  • Knapp, D. M., et al. (2010). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 14(4), 1000–1006. Link

Sources

Technical Support Center: Purification of Polar Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of polar pyridazine derivatives. Pyridazines (1,2-diazines) are highly polar, basic nitrogen heterocycles prevalent in modern drug discovery. Their unique physicochemical properties—specifically their strong hydrogen-bonding capacity and basicity—present significant purification challenges. Standard reversed-phase (RP) methods often yield severe peak tailing or a complete lack of retention, while normal-phase methods suffer from irreversible adsorption.

As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, self-validating protocols, and decision-making workflows to help you overcome these chromatographic bottlenecks.

Diagnostic Workflow for Pyridazine Purification

Before altering your mobile phase or column chemistry, use the following diagnostic workflow to determine the optimal chromatographic mode based on your derivative's retention and peak shape.

PyridazinePurification A Assess Pyridazine Derivative Polarity B Reversed-Phase (C18) HPLC Screening A->B C Adequate Retention (k' > 2)? B->C D Peak Tailing (As > 1.5)? C->D Yes G Switch to HILIC (Amide/Silica Phase) C->G No (Elutes in Void) E Lower pH (< 3.0) or Use End-capped Column D->E Yes F Proceed to Preparative RP-HPLC D->F No E->F Peak Shape Restored H Optimize Aqueous Buffer (e.g., NH4 Formate) G->H I Proceed to Preparative HILIC H->I

Workflow for selecting and optimizing pyridazine purification strategies.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why do my pyridazine derivatives exhibit severe peak tailing in reversed-phase HPLC, and how can I correct it? Causality: Peak tailing in basic compounds like pyridazines is primarily caused by secondary ion-exchange interactions. The positively charged basic nitrogen atoms of the 1,2-diazine ring interact strongly with negatively charged, ionized residual silanol groups (Si-O⁻) on standard silica-based stationary phases 1[1]. Solution:

  • pH Control: Lower the mobile phase pH to 2.5–3.0 using a 10–20 mM phosphate or formate buffer. This protonates the acidic silanol groups, rendering them neutral and eliminating the secondary interaction 2[2].

  • Column Chemistry: Switch to highly end-capped or polar-embedded "Type B" silica columns, which physically shield residual silanols from the basic analyte 3[3].

Q2: My highly polar pyridazine derivative elutes in the void volume on a C18 column, regardless of the gradient. What are my options? Causality: The compound is too hydrophilic to partition into the hydrophobic C18 stationary phase, resulting in a complete lack of retention. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile) 4[4]. The polar pyridazine partitions into a water-enriched layer immobilized on the stationary phase, providing excellent retention and separation.

Q3: During normal-phase flash chromatography, my compound streaks across the TLC plate and co-elutes with impurities. How can I improve resolution? Causality: The basic pyridazine interacts strongly with the acidic silica gel, causing continuous adsorption and desorption (streaking) across the column bed 5[5]. Solution: Add a basic modifier (0.1–1% triethylamine or ammonia) to the mobile phase to neutralize the acidic silica sites. Alternatively, use an amine-functionalized flash column which provides better resolution for basic nitrogen heterocycles without the need for chlorinated solvents 6[6].

Advanced Experimental Protocols

Protocol A: Self-Validating RP-HPLC Method for Basic Pyridazines

Objective: Achieve baseline resolution with a peak asymmetry factor (


) < 1.5.
  • Mobile Phase Preparation: Prepare Mobile Phase A: 20 mM Potassium Phosphate buffer. Adjust pH to 2.5 using phosphoric acid.

    • Causality: pH 2.5 ensures complete protonation of surface silanols, neutralizing their negative charge and preventing ionic interactions with the basic pyridazine.

  • Stationary Phase Selection: Install a fully end-capped C18 column (e.g., Type B silica, 5 µm, 150 x 4.6 mm).

  • Equilibration: Run 95% A / 5% B (Acetonitrile) for 15 column volumes.

    • System Validation Check: Monitor baseline stability at 254 nm. A drifting baseline indicates incomplete buffer equilibration. Do not inject until the baseline is flat.

  • Gradient Execution: Run a linear gradient from 5% B to 70% B over 20 minutes at 1.0 mL/min.

  • Post-Run Validation: Calculate the Asymmetry Factor (

    
    ) of the pyridazine peak using the formula 
    
    
    
    (measured at 10% peak height). If
    
    
    , verify buffer pH or consider adding 5 mM Triethylamine (TEA) as a competing base.
Protocol B: HILIC Method for Void-Eluting Polar Pyridazines

Objective: Achieve a retention factor (


) > 2 for highly polar derivatives.
  • Mobile Phase Preparation: Prepare Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0. Prepare Mobile Phase B: 100% Acetonitrile.

    • Causality: HILIC requires a minimum of 3-5% water to maintain the immobilized aqueous layer on the stationary phase. Ammonium formate provides the necessary ionic strength for reproducible partitioning without suppressing MS signals.

  • Stationary Phase Selection: Install an Amide-bonded or Zwitterionic HILIC column.

    • Causality: Amide phases offer strong hydrogen-bonding capabilities ideal for retaining diazines.

  • Equilibration: Equilibrate with 95% B / 5% A for 20-30 column volumes. (Note: HILIC requires significantly longer equilibration times than RP-HPLC to establish the aqueous layer).

  • Gradient Execution: Run a gradient from 95% B down to 50% B over 15 minutes.

    • Causality: In HILIC, water is the strong eluting solvent. Increasing the aqueous percentage elutes the polar compound.

  • Post-Run Validation: Calculate

    
    . If 
    
    
    
    , decrease the initial aqueous percentage to 2% or switch to a more polar stationary phase (e.g., bare silica).

Quantitative Data: Column & Condition Selection Matrix

Use the following table to benchmark your expected outcomes based on the chosen chromatographic mode.

Chromatographic ModeStationary PhaseMobile Phase SystemTarget Analyte ProfileTypical Peak Asymmetry (

)
Standard RP-HPLC Non-endcapped C18Water/ACN (Neutral pH)Moderately lipophilic> 2.0 (Severe Tailing)
Optimized RP-HPLC Endcapped C18 (Type B)20mM Phosphate (pH 2.5) / ACNModerately lipophilic, Basic1.0 - 1.3 (Excellent)
Ion-Pairing RP-HPLC Endcapped C18Water + 5mM TEA / ACNBasic, Tailing-prone1.1 - 1.4 (Good)
HILIC Amide or ZwitterionicACN / 10mM NH₄ Formate (Aq)Highly polar, Void-eluting1.0 - 1.5 (Excellent)
Normal Phase Flash Bare SilicaHexane / EtOAcNon-polar precursors> 2.5 (Streaking)
Optimized NP Flash Amine-functionalizedDCM / MeOHBasic, Polar1.2 - 1.6 (Good)

References

  • Peak Tailing in HPLC - Element Lab Solutions Source: elementlabsolutions.com URL: [Link][1]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex Source: phenomenex.com URL:[Link][2]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Source: chromtech.com URL:[Link][3]

  • HILIC Purification Strategies for Flash Chromatography - Teledyne Labs Source: teledynelabs.com URL:[Link][6]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - MDPI Source: mdpi.com URL: [Link][4]

Sources

Technical Support Center: 3-Bromo-6-(piperazin-1-YL)pyridazine Solution Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. As a bifunctional building block, 3-Bromo-6-(piperazin-1-YL)pyridazine (CAS: 1211585-61-7) presents unique handling challenges. It contains both a highly electrophilic halo-diazine core and a strongly nucleophilic secondary amine. This guide synthesizes structural chemistry and field-proven analytical strategies to help you diagnose, resolve, and prevent degradation in your workflows.

Part 1: Core Molecular Diagnostics

To troubleshoot stability, we must first understand the causality of the molecule's reactivity. The pyridazine ring is characterized by a high dipole moment and extreme electron deficiency due to the adjacent nitrogen atoms[1]. This makes the 3-bromo position highly susceptible to nucleophilic aromatic substitution (SNAr)[2]. Conversely, the unprotected piperazine ring is a potent nucleophile and is highly sensitive to transition-metal-catalyzed oxidation[3].

When dissolved in solution, these two competing reactive centers create a "self-destruct" scenario if environmental variables (pH, dissolved oxygen, temperature) are not strictly controlled.

DegradationPathways A 3-Bromo-6-(piperazin-1-yl)pyridazine (Intact Monomer) B Intermolecular SNAr (Nucleophilic Attack) A->B pH > 7.5 (Free Amine) C Oxidative Degradation (O2, Trace Metals) A->C Aerobic (Cu2+/Fe2+) D Hydrolysis (Aqueous/Basic Media) A->D H2O / OH- (Extended Time) E Dimers / Oligomers (+162 Da per unit) B->E F N-Formylpiperazine / N-Oxides (+28 Da / +16 Da) C->F G Pyridazin-3-one Derivatives (-63 Da Net Shift) D->G

Fig 1: Primary degradation pathways of 3-Bromo-6-(piperazin-1-YL)pyridazine in solution.

Part 2: Troubleshooting Guides (FAQs)

Q1: My LC-MS shows a rapid loss of the parent compound and the appearance of high-molecular-weight peaks (+162 Da multiples). What is happening?

The Causality: You are observing intermolecular polymerization. At a neutral or basic pH, the secondary amine of the piperazine ring is unprotonated (pKa ~9.8). Because the 3-bromo-pyridazine moiety is highly activated for nucleophilic attack[4], the free amine of one molecule attacks the 3-bromo position of another, displacing the bromide ion and forming a dimer. This process cascades into oligomerization. The Solution: You must neutralize the nucleophilicity of the piperazine ring.

  • For immediate storage: Acidify your aqueous stock solution to pH < 5.0 (e.g., using 0.1% Formic Acid). Protonating the amine converts it into a non-nucleophilic ammonium salt, completely halting the SNAr pathway.

  • For synthetic workflows: Temporarily mask the amine using a Boc (tert-butyloxycarbonyl) or Cbz protecting group before long-term storage or subsequent cross-coupling reactions.

Q2: Over several days in DMSO, I detect impurities with +16 Da and +28 Da mass shifts. How do I stop this?

The Causality: This is oxidative degradation. Piperazine rings are highly susceptible to oxidation, a process rapidly catalyzed by trace transition metals (especially Cu²⁺ and Fe²⁺) and dissolved oxygen[3]. The +16 Da shift corresponds to the formation of an N-oxide, while the +28 Da shift indicates ring oxidation leading to N-formylpiperazine[5]. The Solution:

  • Degas your solvents: Sparge DMSO or aqueous buffers with Argon or N₂ for 15 minutes prior to dissolution to remove dissolved O₂.

  • Chelate trace metals: If working in aqueous media, add 1 mM EDTA to sequester catalytic metal ions.

  • Storage: Store aliquots in amber vials at -20°C under an inert atmosphere.

Q3: I am running a biological assay in a pH 8.0 buffer, and I see a -63 Da mass shift. Is the molecule falling apart?

The Causality: You are witnessing hydrolytic debromination. The extreme electron deficiency of the diazine ring makes the C-Br bond labile in the presence of water and hydroxide ions[1]. The hydroxide acts as a nucleophile, displacing the bromide (-79.9 Da) and adding a hydroxyl group (+17 Da), resulting in a net -63 Da shift to form a pyridazin-3-one derivative. The Solution: Minimize the time the compound spends in aqueous basic buffers. Prepare highly concentrated stock solutions in anhydrous DMSO and spike them into the aqueous assay buffer immediately before use (keeping final DMSO < 1%).

Part 3: Quantitative Stability Profiles

To aid in experimental planning, below is a synthesized data matrix detailing the expected half-life (


) of the compound under various standard laboratory conditions.
Environmental ConditionPrimary Degradation PathwayExpected Half-Life (

)
Key LC-MS Mass ShiftMitigation Strategy
Aqueous Buffer (pH 8.5), 25°C Intermolecular SNAr (Dimerization)< 12 hours+ 162 DaAcidify to pH < 5.0
Aqueous Buffer (pH 4.0), 25°C Stable (Amine is protonated)> 14 daysNoneMaintain acidic pH
Aerobic DMSO, Trace Cu²⁺, 40°C Oxidative Degradation~ 48 hours+ 16 Da / + 28 DaDegas solvent, use Argon
Aqueous NaOH (pH 12), 60°C Hydrolytic Debromination< 4 hours- 63 DaAvoid high pH / heat

Part 4: Validated Laboratory Workflows

Every analytical protocol must be a self-validating system to ensure that the degradation observed is a property of the molecule, not an artifact of the methodology.

LCMSWorkflow Start Initiate LC-MS Stability Profiling Q1 Identify Mass Shift Start->Q1 HighMW High MW Multiples (+162 Da) Q1->HighMW SNAr Oxidation +16 Da or +28 Da (Oxidation) Q1->Oxidation ROS / O2 Debrom -63 Da Net Shift (Hydrolysis) Q1->Debrom OH- Attack Sol1 Action: Acidify to pH 4 or Boc-Protect HighMW->Sol1 Sol2 Action: Degas Solvent & Add EDTA Oxidation->Sol2 Sol3 Action: Use Anhydrous DMSO Stock Debrom->Sol3

Fig 2: Decision-tree logic for LC-MS stability troubleshooting and corrective actions.

Protocol A: Accelerated LC-MS Stability Profiling

Purpose: To accurately quantify the degradation rate of the compound while ruling out instrument-induced ionization artifacts.

Step-by-Step Methodology:

  • Preparation of Internal Standard (Self-Validation Step): Select a stable, structurally similar internal standard (IS) that does not contain a free secondary amine (e.g., 3-chloro-6-(4-methylpiperazin-1-yl)pyridazine). This validates that any signal loss is due to chemical degradation, not MS signal suppression.

  • Stock Solution: Prepare a 10 mM stock of 3-Bromo-6-(piperazin-1-YL)pyridazine in anhydrous, degassed DMSO.

  • Test Matrix Formulation: Dilute the stock to 100 µM in the target buffer (e.g., PBS, pH 7.4). Spike in the IS at 10 µM.

  • Control Matrix Formulation: Prepare a parallel 100 µM solution in 0.1% Formic Acid (pH ~3.0) as a negative control for SNAr.

  • Incubation & Sampling: Incubate both vials at 37°C. Extract 10 µL aliquots at T=0, 2, 4, 8, and 24 hours. Quench immediately by adding 90 µL of cold Acetonitrile containing 0.1% Formic Acid.

  • LC-MS Analysis: Run on a C18 column using a gradient of Water/Acetonitrile (both with 0.1% FA). Monitor the M+H parent mass (m/z 244/246) and scan for dimers (m/z ~405/407).

  • Data Interpretation: If the parent compound degrades in the test matrix but remains stable in the control matrix, intermolecular SNAr is confirmed as the primary degradation route.

Protocol B: In Situ Boc-Protection for Long-Term Storage

Purpose: To chemically mask the nucleophilic piperazine amine, rendering the molecule indefinitely stable in solution for synthetic applications.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 3-Bromo-6-(piperazin-1-YL)pyridazine in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HBr generated during the reaction, preventing the protonation of the piperazine ring so it remains reactive toward the Boc anhydride.

  • Protection: Slowly add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) dropwise at 0°C.

  • Reaction & Validation: Stir at room temperature for 2 hours. Self-Validation Step: Monitor via TLC or LC-MS. The reaction is complete when the highly polar starting material spot disappears, replaced by a less polar spot (+100 Da mass shift).

  • Workup: Wash the organic layer twice with saturated aqueous NaHCO₃, then once with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting Boc-protected building block is completely stable against self-oligomerization.

References

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin.3

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research.2

  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team.4

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. University of Chicago.1

Sources

Validation & Comparative

In vivo validation of 3-Bromo-6-(piperazin-1-YL)pyridazine based kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Validation Guide: 3-Bromo-6-(piperazin-1-yl)pyridazine-Derived p38α MAPK Inhibitors

The development of central nervous system (CNS)-penetrant kinase inhibitors has historically been hindered by poor blood-brain barrier (BBB) permeability and off-target toxicity. The 3-bromo-6-(piperazin-1-yl)pyridazine scaffold has emerged as a privileged chemical building block to overcome these barriers, particularly in the design of highly selective p38α mitogen-activated protein kinase (MAPK) inhibitors for neuroinflammatory and neurodegenerative diseases[1].

This guide provides a comprehensive, objective comparison of inhibitors derived from this scaffold (such as the clinical candidate MW150) against classic alternatives, alongside self-validating in vivo protocols for robust preclinical evaluation.

Mechanistic Causality: Why the Pyridazine-Piperazine Scaffold?

As an application scientist, it is critical to understand why a specific chemical architecture is chosen before initiating in vivo studies. The 3-bromo-6-(piperazin-1-yl)pyridazine core is not just a structural backbone; it is a functional toolkit:

  • Hinge Region Engagement: The adjacent nitrogen atoms of the pyridazine ring form highly stable, bidentate hydrogen bonds with the kinase hinge region (specifically Met109 in p38α), anchoring the molecule within the ATP-binding pocket[2].

  • Late-Stage Diversification: The 3-bromo position serves as a highly reactive synthetic handle for Suzuki-Miyaura cross-coupling. This allows researchers to rapidly introduce bulky hydrophobic groups (e.g., naphthalene) that precisely occupy the deep hydrophobic pocket of the kinase, driving isoform selectivity (p38α over p38β/γ/δ)[1].

  • Physicochemical Tuning: The piperazine ring extends into the solvent-exposed channel. By modifying the piperazine nitrogen, researchers can fine-tune the compound's pKa and aqueous solubility, achieving the delicate lipophilicity required for BBB penetrance without sacrificing oral bioavailability[2].

G Abeta Amyloid-β / Stressors Microglia Microglial Activation Abeta->Microglia p38 p38α MAPK Microglia->p38 MK2 MK2 Phosphorylation p38->MK2 Inhibitor Pyridazine Inhibitor (e.g., MW150) Inhibitor->p38 Blocks Cytokines IL-1β & TNF-α Release MK2->Cytokines Neurotox Synaptic Dysfunction Cytokines->Neurotox

p38α MAPK signaling cascade in microglia blocked by pyridazine-based inhibitors.

Comparative Performance Data

To objectively evaluate the 3-bromo-6-(piperazin-1-yl)pyridazine scaffold, we compare its most optimized derivative, MW150 (MW01-18-150SRM), against two widely used alternatives: Neflamapimod (a clinical-stage pyrimido-pyridazinone) and SB203580 (a classic pyridinyl-imidazole tool compound)[1][3].

MetricMW150 (Pyridazine-Piperazine)Neflamapimod (VX-745)SB203580 (Classic Tool)
Primary Target p38α MAPKp38α MAPKp38α / p38β MAPK
In Vitro Potency Ki = 101 nM[3]IC50 < 10 nMIC50 = 50 nM
Brain-to-Plasma (B/P) Ratio > 0.8 (Highly Penetrant)~ 0.5 - 0.7< 0.1 (Poor Penetrance)
Cellular MK2 Inhibition IC50 = 332 nM[3]IC50 ≈ 200 nMIC50 ≈ 600 nM
Cellular IL-1β Inhibition IC50 = 936 nM[3]IC50 ≈ 500 nMIC50 > 1000 nM
In Vivo Efficacy Model APP/PS1 (Cognitive Rescue)[1]Aged Rats (MWM Rescue)Systemic Inflammation
Clinical Status Phase 2 (Alzheimer's Disease)[4]Phase 2 (Alzheimer's Disease)Discontinued (Toxicity)

Key Takeaway: While Neflamapimod exhibits slightly higher raw in vitro potency, the pyridazine-piperazine scaffold of MW150 provides superior brain penetrance (B/P > 0.8) and isoform selectivity, preventing the hepatotoxicity and off-target effects historically associated with earlier p38 inhibitors like SB203580[1][2].

In Vivo Validation Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows detail the necessary steps to validate a 3-bromo-6-(piperazin-1-yl)pyridazine-derived kinase inhibitor in vivo.

Workflow Dosing Oral Dosing (2.5 mg/kg) PK PK Profiling (LC-MS/MS) Dosing->PK Efficacy In Vivo Efficacy (APP/PS1 Mice) Dosing->Efficacy BBB Brain/Plasma Ratio > 0.8 PK->BBB Biochem Cytokine ELISA (IL-1β ↓) Efficacy->Biochem Behavior Cognitive Rescue (RAWM Test) Efficacy->Behavior

Step-by-step in vivo validation workflow for brain-penetrant kinase inhibitors.

Protocol 1: Pharmacokinetic (PK) & BBB Penetrance Profiling

Causality Check: We measure the Brain-to-Plasma (B/P) ratio to confirm target engagement in the CNS. A low B/P ratio would require massive systemic doses to achieve therapeutic brain concentrations, inevitably triggering peripheral toxicity.

  • Formulation: Dissolve the pyridazine-piperazine inhibitor (e.g., MW150) in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to achieve a clear 1 mg/mL solution[5].

  • Dosing: Administer the compound via oral gavage (PO) at 2.5 mg/kg to wild-type C57BL/6 mice (n=5 per timepoint).

  • Sampling: Euthanize cohorts at 0.5, 1, 2, 4, and 8 hours post-dose. Collect systemic blood via cardiac puncture (centrifuge for plasma) and immediately harvest whole brain tissue. Homogenize brain tissue in a 1:3 ratio of ice-cold PBS.

  • LC-MS/MS Quantification: Extract the analyte using protein precipitation (acetonitrile). Quantify compound concentrations in both matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Validation Metric: Calculate the Area Under the Curve (AUC) for both compartments. A successful pyridazine-piperazine derivative must demonstrate a

    
     ratio of 
    
    
    
    [6].
Protocol 2: In Vivo Efficacy & Pharmacodynamics (PD) in APP/PS1 Mice

Causality Check: We measure MK2 phosphorylation because it is the direct downstream substrate of p38α MAPK, serving as a proximal PD biomarker. IL-1β is measured as the distal functional readout for neuroinflammation[3].

  • Subject Selection: Utilize 6-month-old APP/PS1 transgenic mice (a model of amyloidosis-driven neuroinflammation) alongside age-matched wild-type controls[1].

  • Chronic Dosing Regimen: Administer the inhibitor (2.5 mg/kg, PO, daily) or vehicle control for 14 consecutive days[3].

  • Behavioral Readout (RAWM): On days 12-14, subject the mice to the Radial Arm Water Maze (RAWM) test. Record the number of spatial navigation errors. Self-Validation: Vehicle-treated APP/PS1 mice must show significantly higher error rates than wild-type controls to validate the disease phenotype.

  • Biochemical Readout (ELISA & Western Blot):

    • Following the final behavioral test, harvest the hippocampus and cortex.

    • Perform Western Blotting on tissue lysates for p-MK2 and total MK2. A successful inhibitor will reduce p-MK2 levels by at least 40% compared to vehicle-treated transgenics[3].

    • Perform ELISA for pro-inflammatory cytokines (IL-1β, TNF-α). The inhibitor should restore cytokine levels to near wild-type baselines without inducing pan-suppression of normal microglial function[1][3].

References

  • MDPI. p38α Mitogen-Activated Protein Kinase—An Emerging Drug Target for the Treatment of Alzheimer's Disease. Retrieved from:[Link]

  • PNAS. p38α MAPK signaling drives pharmacologically reversible brain and gastrointestinal phenotypes in the SERT Ala56 mouse. Retrieved from: [Link]

  • Alzforum. MW150 - Therapeutics. Retrieved from: [Link]

  • NIH / PubMed Central. A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction. Retrieved from:[Link]

Sources

Comparative Guide: Pyridazine versus Pyrimidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, nitrogen-containing heterocycles are the cornerstone of drug design, particularly for kinase inhibitors and GPCR ligands. While pyrimidine (1,3-diazine) is the "standard" scaffold—appearing in blockbuster drugs like Imatinib and Rosuvastatin—pyridazine (1,2-diazine) has emerged as a high-value bioisostere.

This guide provides a technical comparison of these two isomers. The core distinction lies in their electronic topography: Pyrimidine offers a symmetrical, low-dipole scaffold ideal for hydrogen bonding in the ATP-binding hinge region. In contrast, Pyridazine presents a high-dipole, polar profile that significantly enhances aqueous solubility and offers unique metabolic stability profiles, albeit with greater synthetic challenges.

Structural & Physicochemical Analysis[1][2][3]

The arrangement of nitrogen atoms dictates the electronic environment, influencing binding affinity (H-bonding) and ADME properties (Solubility, Permeability).

Electronic Topography & Dipole Moment
  • Pyrimidine (1,3-diazine): The nitrogen atoms are separated by one carbon. The dipoles partially cancel out, resulting in a moderate dipole moment. The lone pairs diverge, making it an excellent bidentate H-bond acceptor (e.g., interacting with the kinase hinge region backbone).

  • Pyridazine (1,2-diazine): The adjacent nitrogens create a "alpha-effect" (lone pair repulsion). This adjacency results in a highly polarized molecule with a massive dipole moment, significantly increasing water solubility compared to pyrimidine.

Physicochemical Comparison Table
PropertyPyrimidine (1,3-diazine)Pyridazine (1,2-diazine)Drug Design Implication
Structure N atoms at 1,3 positionsN atoms at 1,2 positionsPyridazine is more polar.
Dipole Moment ~2.33 D~4.22 DPyridazine offers superior solubility.
Boiling Point 123 °C207 °CIndicates stronger intermolecular forces (dipolar association) in Pyridazine.
Basicity (pKa) ~1.3~2.3Pyridazine is slightly more basic, aiding salt formation.
LogP (Octanol/Water) -0.40-0.72Pyridazine lowers lipophilicity more aggressively.
H-Bonding Divergent lone pairsConvergent/Adjacent lone pairsPyrimidine fits "hinge" motifs; Pyridazine engages unique water networks.
Visualization: Chemical Space & Properties

The following diagram illustrates the logical relationship between structure and property outcomes.

ScaffoldProperties cluster_0 Scaffold Architecture cluster_1 Physicochemical Outcome cluster_2 Medicinal Chemistry Impact Pyrimidine Pyrimidine (1,3) Separated Nitrogens ModDipole Moderate Dipole (~2.3 D) Pyrimidine->ModDipole HingeBind Classic Hinge Binder (Kinase Inhibitors) Pyrimidine->HingeBind Geometry Pyridazine Pyridazine (1,2) Adjacent Nitrogens AlphaEffect Alpha Effect (Lone Pair Repulsion) Pyridazine->AlphaEffect MetabStab Unique Metabolic Profile (N-Oxidation) Pyridazine->MetabStab HighDipole High Dipole (~4.2 D) Solubility Enhanced Aqueous Solubility HighDipole->Solubility Polarity AlphaEffect->HighDipole

Figure 1: Causal flow from scaffold architecture to medicinal chemistry outcomes.

Performance Comparison & Case Studies

Kinase Inhibition (Bioisosterism)

Replacing a pyrimidine with a pyridazine is a non-classical bioisosteric replacement. It is often done to bypass patent space or improve solubility, but it alters the H-bonding vector.

Case Study: VEGFR Inhibitors (Imatinib Analogues) In a study comparing Imatinib (Pyrimidine core) with Pyridazine analogues targeting VEGFR kinase:

CompoundScaffoldIC50 (VEGFR)Cytotoxicity (HCT-116)Outcome
Imatinib Pyrimidine~92.1% Inhib.High PotencyStandard of Care (Reference)
Compound 5b Pyridazine92.2% Inhib.30.3 µMRetained Potency , altered toxicity profile.

*Inhibition at 10 µM concentration. Source Interpretation: The pyridazine scaffold successfully mimicked the kinase inhibitory potential of the pyrimidine but provided a different cytotoxicity profile, likely due to altered cellular permeability (LogD) driven by the higher dipole.

Metabolic Stability
  • Pyrimidine: Generally stable but susceptible to oxidative metabolism at the C-5 position or ring opening if electron-deficient.

  • Pyridazine: The N-N bond can be a metabolic "soft spot" for N-oxidation or reductive cleavage by cytosolic enzymes. However, in specific electrophilic series (e.g., nitrile-containing cathepsin K inhibitors), pyridazines showed superior stability compared to pyrimidines, which were prone to glutathione conjugation and thiazoline formation.

Synthetic Accessibility

A major factor in scaffold selection is the ease of synthesis and derivatization.

  • Pyrimidine (High Accessibility):

    • Route: Condensation of 1,3-dicarbonyls (electrophiles) with amidines, ureas, or guanidines (nucleophiles).

    • Availability: Thousands of commercial building blocks.

    • Reaction: Standard cyclization, high yield.

  • Pyridazine (Moderate Accessibility):

    • Route: Condensation of 1,4-dicarbonyls with hydrazines. Alternatively, Inverse Electron Demand Diels-Alder (IEDDA) reactions using tetrazines.

    • Challenge: 1,4-dicarbonyls are harder to synthesize and less stable than 1,3-dicarbonyls. Regioselectivity with substituted hydrazines can be poor.

SynthesisFlow StartPyr Starting Materials: 1,3-Dicarbonyl + Amidine ProcessPyr Cyclocondensation (Base or Acid Catalyzed) StartPyr->ProcessPyr ResultPyr Pyrimidine Scaffold (High Yield, Regioselective) ProcessPyr->ResultPyr StartPyd Starting Materials: 1,4-Dicarbonyl + Hydrazine ProcessPyd Paal-Knorr Type Cyclization (Risk: Regioisomers) StartPyd->ProcessPyd ResultPyd Pyridazine Scaffold ProcessPyd->ResultPyd AltPyd Alternative: Inverse Diels-Alder (IEDDA) AltPyd->ResultPyd Specialized

Figure 2: Synthetic pathways contrasting the accessibility of both scaffolds.

Experimental Protocols

To objectively compare these scaffolds in your own project, use the following self-validating protocols.

Protocol: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) difference between pyrimidine and pyridazine analogues.

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Warfarin or Propranolol).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Add test compound (final conc. 1 µM, <0.1% DMSO). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing the Internal Standard. Vortex for 10 min; centrifuge at 4000 rpm for 20 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Validation Check: Reference compounds (Verapamil - High Clearance; Warfarin - Low Clearance) must fall within historical ranges.

Protocol: Shake-Flask LogD Determination

Objective: Quantify the lipophilicity benefit of the pyridazine dipole.

Workflow:

  • Preparation: Prepare 1-Octanol (saturated with pH 7.4 buffer) and Phosphate Buffer pH 7.4 (saturated with octanol).

  • Equilibration: Mix equal volumes (e.g., 2 mL each) in a glass vial.

  • Spiking: Add test compound (from DMSO stock) to the system. Target concentration ~50 µM.

  • Partitioning: Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV.

  • Expectation: Pyridazine analogues should show a LogD 0.5–1.5 units lower than pyrimidine analogues.

Conclusion & Decision Matrix

The choice between pyrimidine and pyridazine is rarely arbitrary; it is a trade-off between binding geometry and physicochemical properties .

Scenario Recommended Scaffold Reasoning
Target is a Kinase (Hinge Binder) Pyrimidine Classic donor-acceptor geometry fits the ATP pocket perfectly.
Lead is too Lipophilic (High LogP) Pyridazine High dipole moment significantly lowers LogP and improves solubility.
Metabolic Liability (CYP Inhibition) Pyridazine Often shows lower CYP inhibition; metabolic soft spots are different (N-oxidation vs ring opening).
Rapid SAR Exploration Pyrimidine Vast commercial library of building blocks allows faster iteration.
Novel IP Space Pyridazine Less crowded patent landscape compared to the ubiquitous pyrimidine.
References
  • Physicochemical Properties of Pyridazine: The pyridazine heterocycle in molecular recognition and drug discovery. (2023).[1][2] NIH/PubMed. Link

  • Imatinib Bioisosteres: Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity.[3] (2020).[1][4] J-Stage/Chem. Pharm. Bull. Link

  • Metabolic Stability Comparison: Electrophilicity of Pyridazine-3-carbonitrile vs Pyrimidine derivatives. (2014). ACS Chemical Research in Toxicology. Link

  • PDE4 Inhibitor Data: Pyridazinone derivatives as potential anti-inflammatory agents.[5][6] (2025).[4][7][8] RSC Medicinal Chemistry.[6] Link

  • General Bioisosterism: The Influence of Bioisosteres in Drug Design. (2013). PMC/Journal of Medicinal Chemistry. Link

Sources

Validating the target engagement of 3-Bromo-6-(piperazin-1-YL)pyridazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Validating the Target Engagement of 3-Bromo-6-(piperazin-1-YL)pyridazine Derivatives

The 3-Bromo-6-(piperazin-1-yl)pyridazine scaffold is a highly versatile building block in modern medicinal chemistry. The bromine atom at the 3-position serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the piperazine ring at the 6-position provides a basic amine for improved solubility or further functionalization. Recently, derivatives of this scaffold have gained significant traction as potent inhibitors of Stearoyl-CoA desaturase 1 (SCD1) for metabolic disorders and cancer [1], as well as allosteric modulators for various kinases.

However, a critical bottleneck in developing these derivatives is proving that the compound physically binds to its intended target inside a living cell—a concept known as Target Engagement (TE) . Because piperazine-containing compounds can be susceptible to lysosomal trapping or poor membrane permeability, a highly potent biochemical IC₅₀ often fails to translate into cellular efficacy.

This guide objectively compares the three primary methodologies used to validate the target engagement of piperazinyl-pyridazine derivatives, providing experimental data, mechanistic causality, and self-validating protocols to streamline your hit-to-lead optimization.

The Challenge of Intracellular Target Validation

Relying solely on cell-free biochemical assays (like radiometric or FRET-based enzymatic assays) is insufficient for modern drug development. Biochemical assays utilize truncated, purified proteins in artificial buffers. They fail to account for:

  • Cellular Permeability: The basicity of the piperazine ring (pKa ~9.8) means these derivatives are largely protonated at physiological pH, which can hinder passive membrane diffusion.

  • Metabolite Competition: For kinase-targeting derivatives, the intracellular ATP concentration is in the millimolar range (1–10 mM), which can drastically outcompete ATP-competitive inhibitors compared to the micromolar ATP used in biochemical assays [2].

  • Protein Complexes: Intracellular targets rarely exist in isolation; they are often bound to scaffolding proteins or chaperones that alter the binding pocket's conformation.

To bridge this gap, researchers must employ orthogonal cellular TE assays.

Fig 1. Mechanistic pathway of 3-Bromo-6-(piperazin-1-yl)pyridazine derivatives engaging intracellular targets.

Comparison of Target Engagement Alternatives

To validate a novel 3-Bromo-6-(piperazin-1-yl)pyridazine derivative, three primary analytical tiers are utilized.

A. Cell-Free Biochemical Assay (The Baseline)
  • Mechanism: Direct measurement of enzymatic inhibition (e.g., lipid desaturation for SCD1 or substrate phosphorylation for kinases) using purified recombinant protein.

  • Pros: High throughput, highly quantitative, direct proof of mechanism.

  • Cons: Lacks cellular context; overestimates potency.

B. Cellular Thermal Shift Assay (CETSA)
  • Mechanism: Based on the biophysical principle of ligand-induced thermal stabilization. When a derivative binds to its target inside an intact cell, the protein-ligand complex becomes more resistant to heat-induced unfolding and aggregation [3].

  • Pros: Label-free, evaluates endogenous protein at physiological expression levels.

  • Cons: Throughput is traditionally lower (though RT-CETSA and HiBiT-CETSA are improving this); requires highly specific antibodies for Western Blot detection.

C. NanoBRET™ Target Engagement Assay
  • Mechanism: A live-cell Bioluminescence Resonance Energy Transfer (BRET) assay. The target protein is expressed as a NanoLuc® luciferase fusion. A cell-permeable fluorescent tracer binds the target, creating a BRET signal. The unlabeled pyridazine derivative is added to compete with the tracer, resulting in a dose-dependent loss of BRET signal [4].

  • Pros: Real-time analysis, live-cell continuous readout, highly quantitative for intracellular apparent affinity (

    
    ) and residence time.
    
  • Cons: Requires genetic engineering (transient or stable transfection of the NanoLuc fusion); depends on the availability of a suitable fluorescent tracer.

Quantitative Data Comparison

Below is a representative data set for a functionalized derivative, Compound X (a 3-aryl-6-(piperazin-1-yl)pyridazine), targeting a generic intracellular kinase.

Assay MethodologyReadout MetricCompound X PotencyShift vs. BiochemicalInterpretation
Biochemical FRET IC₅₀12 nM1x (Baseline)High intrinsic affinity for the purified active site.
NanoBRET™ TE Apparent Intracellular

145 nM~12xDrop-off due to high intracellular ATP competition and moderate membrane permeability.
CETSA (ITDRF) Cellular EC₅₀180 nM~15xConfirms target engagement of the endogenous protein; aligns with live-cell NanoBRET data.

Note: The ~12 to 15-fold rightward shift in cellular assays is typical for piperazine-based scaffolds and highlights the danger of relying solely on biochemical data.

Fig 2. Workflow comparison between CETSA (label-free) and NanoBRET (live-cell real-time) assays.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols detail not just the steps, but the causality behind the experimental design.

Protocol 1: Cellular Thermal Shift Assay (CETSA) Melt Curve

Objective: Determine the aggregation temperature (


) shift of the target protein upon binding to the pyridazine derivative.
  • Cell Dosing: Seed target cells (e.g., HepG2 for SCD1) at

    
     cells/mL. Treat with 10 µM of the pyridazine derivative or 0.1% DMSO (vehicle control) for 1 hour at 37°C.
    
    • Causality: A 1-hour incubation ensures the compound reaches thermodynamic equilibrium across the lipid bilayer, accounting for the delayed partitioning of the basic piperazine moiety.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes (50 µL each). Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed by cooling to 25°C for 3 minutes.

    • Causality: The 3-minute heat shock is precisely calibrated to induce unfolding of unliganded proteins without causing complete cellular degradation.

  • Lysis: Add a mild lysis buffer (e.g., 0.4% NP-40 in TBS with protease inhibitors) and subject to 3 cycles of freeze-thaw in liquid nitrogen.

    • Causality: Mild, non-denaturing detergents must be used. Strong detergents like SDS would chemically denature the stabilized protein-ligand complex, yielding false negatives.

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.

    • Causality: This is the most critical step. Centrifugation pellets the thermally denatured, aggregated proteins. Only the soluble, natively folded (and ligand-stabilized) proteins remain in the supernatant.

  • Detection: Analyze the supernatant via Western Blot. A functional derivative will show a distinct rightward shift in the melt curve (higher

    
    ) compared to the DMSO control [3].
    
Protocol 2: NanoBRET™ Target Engagement Assay

Objective: Quantify the intracellular apparent affinity (


) of the derivative in real-time.
  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Plate cells in a 96-well white plate and incubate for 24 hours.

    • Causality: NanoLuc is utilized because it is 150-fold brighter than firefly luciferase, allowing for very low, physiological expression levels of the fusion protein, preventing artifactual aggregation [4].

  • Tracer Equilibration: Add the appropriate NanoBRET™ fluorescent tracer at its predetermined

    
     concentration. Simultaneously, add serial dilutions of the pyridazine derivative (e.g., 10 µM down to 1 nM). Incubate for 2 hours.
    
    • Causality: Using the tracer at its

      
       ensures the assay is sensitive to competition. If the tracer concentration is too high, it will artificially mask the potency of the test derivative.
      
  • Substrate Addition & Readout: Add the NanoBRET NanoGlo® Substrate and an extracellular NanoLuc inhibitor. Read the bioluminescence at 460 nm (donor) and 618 nm (acceptor).

    • Causality: The extracellular inhibitor quenches any signal from dead cells or secreted NanoLuc, ensuring the BRET signal is strictly derived from intracellular target engagement [2].

  • Data Analysis: Calculate the BRET ratio (618 nm / 460 nm). Plot the fractional occupancy against the log concentration of the derivative to determine the intracellular IC₅₀ and apparent

    
    .
    

Conclusion & Selection Guide

When optimizing 3-Bromo-6-(piperazin-1-yl)pyridazine derivatives, relying exclusively on biochemical assays will lead to high attrition rates in cellular or in vivo models.

  • Choose NanoBRET during the early Structure-Activity Relationship (SAR) phase. Its high-throughput nature and precise quantification of intracellular

    
     make it ideal for ranking a library of piperazinyl-pyridazine analogs.
    
  • Choose CETSA as a late-stage validation tool for your lead candidate. Because CETSA does not require genetic tagging or fluorescent tracers, it is the gold standard for proving that your derivative engages the endogenous target in disease-relevant primary cells or patient-derived tissues.

By combining the synthetic versatility of the bromopyridazine scaffold with rigorous, self-validating target engagement workflows, drug development professionals can confidently advance molecules with proven intracellular efficacy.

References

  • Ou, M., Shi, Y., Li, G., et al. (2024). An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. RSC Advances, 14, 30487–30517. Available at:[Link]

  • Promega Corporation. (2017). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager. Available at:[Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Available at:[Link]

3-Bromo-6-chloropyridazine vs 3,6-dichloropyridazine in the synthesis of analogs for comparative studies.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 3-Bromo-6-chloropyridazine vs. 3,6-Dichloropyridazine in Analog Synthesis

The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, highly valued for its strong dipole moment, aqueous solubility, and dual hydrogen-bond accepting capacity[1]. When synthesizing a library of 3,6-disubstituted pyridazine analogs for structure-activity relationship (SAR) studies, the choice of the starting dihalopyridazine dictates the entire synthetic strategy.

As a Senior Application Scientist, I frequently evaluate the trade-offs between using the symmetrical 3,6-dichloropyridazine (DCP) and the unsymmetrical 3-bromo-6-chloropyridazine (BCP) . This guide deconstructs the mechanistic causality behind their reactivity, provides comparative performance data, and outlines self-validating protocols to ensure synthetic integrity.

Mechanistic Causality: Reactivity & Regiocontrol

The fundamental difference between DCP and BCP lies in their halogen composition, which directly influences their behavior in Nucleophilic Aromatic Substitution (S


Ar) and transition-metal-catalyzed cross-couplings.
3,6-Dichloropyridazine (DCP): The Statistical Challenge

DCP is a symmetrical electrophile. The highly electronegative adjacent nitrogen atoms of the diazine core strongly withdraw electron density from the C3 and C6 positions, stabilizing the anionic Meisenheimer intermediate during nucleophilic attack[1].

  • The Causality of Over-reaction: Because C3 and C6 are equivalent, the first nucleophilic attack is statistically determined. Once the first chlorine is displaced by a nucleophile (e.g., an amine or alkoxide), the ring becomes more electron-rich. While this mildly deactivates the remaining C-Cl bond, the deactivation is often insufficient to completely halt a second substitution[2].

  • Strategic Implication: Achieving strictly mono-substituted products requires rigorous control of stoichiometry (strictly 1.0 equivalent of nucleophile), high dilution, and precise temperature management to suppress the formation of 3,6-disubstituted byproducts[1].

3-Bromo-6-chloropyridazine (BCP): Orthogonal Control

BCP breaks the symmetry, offering two distinct, orthogonal reactive handles. This allows researchers to program the sequential functionalization of the ring without relying on statistical probability.

  • The Causality of Regioselectivity: The bond dissociation energy (BDE) of a typical aryl C-Br bond (~68 kcal/mol) is significantly lower than that of an aryl C-Cl bond (~81 kcal/mol). In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining oxidative addition step occurs almost exclusively at the C-Br bond[3].

  • Strategic Implication: BCP enables a highly predictable, step-wise functionalization. You can perform a Pd-catalyzed coupling at C3, confident that the C-Cl bond at C6 will remain intact for a subsequent S

    
    Ar or a second, harsher cross-coupling reaction[4].
    

Quantitative Performance Comparison

The following table summarizes the operational and chemical metrics of both scaffolds when utilized in library synthesis.

Parameter3,6-Dichloropyridazine (DCP)3-Bromo-6-chloropyridazine (BCP)
Symmetry Symmetrical (C3 = C6)Unsymmetrical (C3

C6)
Primary Reaction Mode S

Ar (Statistical attack)
Pd-Catalyzed Cross-Coupling (C-Br specific)
Regioselectivity (1st Step) N/A (Positions are equivalent)>95% selective for C-Br oxidative addition
Disubstitution Risk High (Requires strict stoichiometric control)Low (Orthogonal reactivity handles prevent over-reaction)
Typical Monosubstitution Yield 50% - 75% (Often requires chromatographic separation)80% - 95% (Highly selective, clean conversion)
Isotopic Tracking (LC-MS) 3:1 (Cl)

No distinct halogen loss pattern
3:4:1 (Br+Cl)

3:1 (Cl remaining)
Cost & Availability Low cost, highly abundantModerate cost, specialized building block

Visualizing the Synthetic Logic

The divergent pathways of these two building blocks dictate the downstream purification and workflow efficiency. BCP offers a linear, clean progression, whereas DCP often necessitates an intermediate purification bottleneck.

G BCP 3-Bromo-6-chloropyridazine (BCP) BCP_Step1 Regioselective Pd-Catalysis (Suzuki/Buchwald) Fast Oxidative Addition at C-Br BCP->BCP_Step1 DCP 3,6-Dichloropyridazine (DCP) DCP_Step1 Statistical SNAr Strict Stoichiometry (1.0 eq) Temperature Control DCP->DCP_Step1 BCP_Int 3-Substituted-6-chloropyridazine (Single Isomer) BCP_Step1->BCP_Int DCP_Int 3-Substituted-6-chloropyridazine + Disubstituted Byproduct DCP_Step1->DCP_Int BCP_Step2 Second Functionalization (SNAr or Cross-Coupling at C-Cl) BCP_Int->BCP_Step2 DCP_Step2 Purification Required Before Second Step DCP_Int->DCP_Step2 Final_Analog Fully Functionalized 3,6-Disubstituted Analog BCP_Step2->Final_Analog DCP_Step2->Final_Analog

Divergent synthetic workflows for BCP and DCP highlighting regiocontrol and byproduct formation.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They incorporate specific in-process controls (IPCs) to verify that the mechanistic causality is holding true in the flask.

Protocol A: Regioselective Suzuki-Miyaura Coupling of BCP[3]

Objective: Selectively functionalize the C3 position while preserving the C6-Cl bond for future derivatization.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 3-bromo-6-chloropyridazine (1.0 equiv) and the desired arylboronic acid (1.05 equiv). The slight 0.05 excess of boronic acid ensures full consumption of the halide without promoting undesired homocoupling.

  • Catalyst & Base: Add Pd(PPh

    
    )
    
    
    
    (0.05 equiv) and Na
    
    
    CO
    
    
    (2.0 equiv).
  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H

    
    O (4:1, 0.2 M). Causality note: The water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex, while dioxane maintains the organic components in solution.
    
  • Execution: Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation (LC-MS Tracking):

    • Time Zero: The BCP starting material will exhibit a highly distinct 3:4:1 isotopic cluster in the mass spectrum, characteristic of a molecule containing one Bromine (

      
      Br/
      
      
      
      Br) and one Chlorine (
      
      
      Cl/
      
      
      Cl).
    • Completion: Upon successful C-Br oxidative addition and coupling, the product mass will shift, and the isotopic pattern will cleanly resolve into a 3:1 cluster , confirming the successful displacement of bromine and the absolute retention of the chlorine atom.

Protocol B: Controlled Mono-Amination (S Ar) of DCP[1]

Objective: Achieve monosubstitution at C3/C6 while actively suppressing the formation of the 3,6-diamino byproduct.

  • Reaction Setup: Dissolve 3,6-dichloropyridazine (1.0 equiv) in anhydrous DMF (0.1 M) and cool the solution to 0 °C using an ice bath. Causality note: High dilution and low temperature are critical to kinetically disfavor the second substitution event.

  • Nucleophile Addition: Prepare a solution of the aliphatic amine (e.g., cyclopropylamine, strictly 1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.2 equiv) in DMF. Add this solution dropwise over 30 minutes to the cooled DCP solution.

  • Execution: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Do not apply heat, as elevated temperatures will overcome the mild deactivation of the mono-substituted ring, leading to disubstitution[5].

  • Self-Validation (TLC & Workup): Monitor via TLC (Hexanes/EtOAc). You should observe the formation of a lower-R

    
     product spot. If a baseline spot (disubstituted product) begins to form rapidly, the localized concentration of the amine is too high; increase the stirring rate and slow the addition. Quench with water to precipitate the mono-substituted product, which often requires recrystallization to achieve >98% purity before the next synthetic step.
    

References

1.[5] ON THE REGIOSELECTIVITY OF ATTACK OF 0-NUCLEOPHILES AT 4-SUBSTITUTED 3,6- DICHLOROPYRIDAZINES - semanticscholar.org - 2.[2] Regioselective fluoroalkoxylation and polyfluoroalkoxylation of aromatic and heteroaromatic polyhalidesl - cdnsciencepub.com - 3.[1] (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine - benchchem.com - 4.[4] Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones - nih.gov - 5.[3] (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine (Suzuki Coupling Protocol) - benchchem.com -

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 3-Bromo-6-(piperazin-1-YL)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazine Scaffold as a Privileged Structure in Kinase Inhibitor Design

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to form critical hydrogen bonds have established it as a "privileged scaffold" in the design of kinase inhibitors.[1] Kinases, the enzymes that regulate the majority of cellular signaling pathways, are a primary focus for therapeutic intervention, particularly in oncology and immunology. The development of selective kinase inhibitors, however, remains a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome.[2][3]

This guide focuses on a specific and highly versatile starting point for kinase inhibitor synthesis: 3-Bromo-6-(piperazin-1-YL)pyridazine . This scaffold is strategically designed for chemical optimization:

  • The 6-(piperazin-1-YL) Moiety: The piperazine group often serves as a key interaction point, extending into solvent-exposed regions of the kinase active site and providing a vector for modifications that can enhance potency and modulate physicochemical properties.

  • The 3-Bromo Handle: The bromine atom at the 3-position is an exceptionally useful synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the systematic introduction of a wide array of aryl and heteroaryl substituents to probe the hydrophobic regions of the ATP-binding pocket and ultimately steer inhibitor selectivity.

This guide provides a comparative framework for understanding and evaluating the cross-reactivity profiles of inhibitors derived from this promising scaffold. We will delve into the structural rationale for selectivity, present comparative data from related chemical series, and provide detailed protocols for the essential assays used to generate these critical datasets.

The Imperative of Selectivity: On-Target Efficacy vs. Off-Target Toxicity

A kinase inhibitor's selectivity profile is a primary determinant of its therapeutic index. While some "multi-kinase" inhibitors offer efficacy by hitting several disease-relevant targets, a lack of selectivity can also lead to off-target effects and toxicity.[3] Therefore, comprehensive, kinome-wide profiling is not merely a characterization step but a critical, data-driven process that guides the entire drug discovery cascade from lead optimization to preclinical candidate selection.[4][5]

The following sections will explore how subtle modifications to the core scaffold can dramatically alter a compound's interaction map across the kinome.

Kinase_Inhibition_Diagram cluster_0 Kinase Active Site Kinase Gatekeeper Residue Hinge Region DFG Motif Phospho_Substrate Phosphorylated Substrate Kinase:hinge->Phospho_Substrate Phosphorylates ATP ATP ATP->Kinase:gate Binds Substrate Substrate Protein Substrate->Kinase:d Inhibitor Pyridazine Inhibitor Inhibitor->Kinase:hinge Competitively Blocks ATP Site

Caption: Competitive kinase inhibition at the ATP-binding site.

Comparative Cross-Reactivity Profiles: A Case Study Approach

While comprehensive public data for a single inhibitor series from the exact 3-Bromo-6-(piperazin-1-YL)pyridazine scaffold is limited, we can derive powerful insights by analyzing structurally related compounds where a pyridazine or imidazo[1,2-b]pyridazine core is present.[4] The latter is often synthesized from a 2-aminopyridine precursor, sharing key structural similarities.

The following table compares the selectivity of representative inhibitors from related pyridazine-based scaffolds targeting different kinases. This illustrates how modifications, often originating from a functionalized core, dictate the final selectivity profile.

Compound Class/ExamplePrimary TargetPrimary Target IC50Key Off-Target(s)Off-Target IC50Reference
Imidazo[1,2-b]pyridazine (GSK-3β Inhibitor) GSK-3β220 nM (Compound 19)Data not specified in kinome-wide formatN/A[6]
Imidazo[1,2-b]pyridazine (TAK1 Inhibitor) TAK155 nM (Compound 26)Screened against a panel, showing selectivityData presented as % inhibition[7]
Aminopyridine (VRK1 Inhibitor) VRK1~150 nM (Compound 26)SGC-GAK (83% Inh. @ 1µM), SGC-AAK1 (76% Inh. @ 1µM)N/A[8]
Aminopyrimidine (TBK1 Inhibitor - GSK8612) TBK1PotentIKKε, MLK1, NUAK1, MARK3Potent across multiple kinases[9]

Key Insights from Comparative Data:

  • Subtle Changes, Profound Impact: As seen with aminopyrimidine and aminopyridine inhibitors, small changes to the core heterocycle and its substituents can shift selectivity across the kinome.[4][8][9]

  • Achieving Selectivity is Possible: Despite the conserved ATP pocket, careful structure-activity relationship (SAR) studies, such as those performed for GSK-3β and TAK1 inhibitors, demonstrate that high selectivity can be achieved.[6][7] The modifications introduced at the 3-position of the pyridazine core are instrumental in this process.

SAR_Logic Scaffold 3-Bromo-6-(piperazin-1-YL)pyridazine Core Scaffold Mod1 Cross-Coupling at C3-Br (e.g., Suzuki, Stille) Introduces R1 Group Scaffold->Mod1 Explores hydrophobic pocket Mod2 Modification of Piperazine (e.g., Acylation, Alkylation) Introduces R2 Group Scaffold->Mod2 Interacts with solvent-front Result1 Inhibitor A (R1, R2) Profile: Selective for Kinase X Mod1->Result1 Result2 Inhibitor B (R1', R2') Profile: Selective for Kinase Y Mod1->Result2 Result3 Inhibitor C (R1'', R2'') Profile: Multi-Kinase Inhibitor Mod1->Result3 Mod2->Result1 Mod2->Result2 Mod2->Result3

Caption: Structure-Activity Relationship (SAR) logic for the scaffold.

Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach using orthogonal assays is essential for building a reliable selectivity profile. No single assay can capture the full picture of a compound's behavior.

Biochemical Kinase Assays (Radiometric)

This is the gold standard for directly measuring the inhibition of substrate phosphorylation.[10] It provides a direct measure of enzymatic activity inhibition.

Principle: A purified kinase, a specific substrate (protein or peptide), and a radiolabeled ATP source ([γ-³³P]-ATP or [γ-³²P]-ATP) are incubated with the inhibitor. The amount of radioactivity transferred to the substrate is quantified, and the inhibitor's potency (IC50) is determined.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). Prepare serial dilutions of the inhibitor in DMSO, followed by a final dilution in assay buffer.

  • Reaction Setup (96- or 384-well plate):

    • Add 5 µL of diluted inhibitor or DMSO (vehicle control) to each well.

    • Add 20 µL of a master mix containing the kinase and its specific substrate peptide/protein in assay buffer.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add 25 µL of ATP solution (containing both cold ATP and [γ-³³P]-ATP) to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure physiologically relevant data.[10]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction & Capture: Stop the reaction by adding 50 µL of 0.75% phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate (e.g., P81). The phosphorylated substrate will bind to the filter, while unused ATP is washed away.

  • Washing: Wash the filter plate 3-4 times with 0.75% phosphoric acid to remove unincorporated radiolabel.

  • Quantification: Dry the plate, add liquid scintillant to each well, and count the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Competitive Binding Assays

These assays measure the ability of a compound to displace a known, high-affinity ligand from the kinase's ATP-binding site. They are high-throughput and do not require an active enzyme.

Principle: A test compound is incubated with a kinase and an immobilized ligand that binds to the active site. The amount of kinase bound to the solid support is measured. A potent inhibitor will compete with the immobilized ligand, reducing the amount of kinase captured.

Step-by-Step Protocol (Conceptual - based on KINOMEscan®):

  • Immobilization: A proprietary, ATP-site directed ligand is immobilized on a solid support (e.g., beads).

  • Competition: DNA-tagged kinases, the test inhibitor at a fixed concentration (e.g., 1 µM), and the immobilized ligand beads are incubated together.

  • Equilibration & Washing: The mixture is allowed to reach equilibrium. Unbound kinase is then washed away.

  • Quantification: The amount of DNA-tagged kinase remaining bound to the beads is quantified using qPCR.

  • Data Analysis: The results are typically expressed as "% Control" or "% Inhibition," where a lower percentage indicates stronger binding of the test inhibitor. A dissociation constant (Kd) can be determined by running a dose-response experiment.

Biophysical Methods: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, measures the change in a protein's thermal denaturation temperature (Tm) upon ligand binding.[11] It is a rapid and inexpensive method for confirming direct binding.

Principle: A fluorescent dye (e.g., SYPRO Orange) binds to hydrophobic regions of a protein. As the protein is heated, it unfolds (melts), exposing these regions and causing an increase in fluorescence. A binding ligand stabilizes the protein's folded state, resulting in a higher melting temperature (a positive ΔTm).

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a master mix containing the purified kinase in a suitable buffer and the fluorescent dye.

  • Plate Setup (96- or 384-well PCR plate):

    • Aliquot the kinase/dye master mix into each well.

    • Add the test inhibitor or DMSO (vehicle control) to the wells. A typical final inhibitor concentration is 10-20 µM.

  • Thermal Denaturation: Place the sealed plate in a real-time PCR instrument.

  • Data Acquisition: Program the instrument to slowly ramp the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.

  • Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition. Calculate the ΔTm by subtracting the Tm of the control (DMSO) from the Tm of the inhibitor-treated sample. A significant positive ΔTm indicates direct binding.

Experimental_Workflow Start Synthesize Derivative from 3-Bromo-6-(piperazin-1-YL)pyridazine Primary_Assay Primary Biochemical Assay (e.g., Radiometric) against Target Kinase to determine IC50 Start->Primary_Assay DSF Biophysical Confirmation (e.g., DSF) to Confirm Direct Target Binding (ΔTm) Primary_Assay->DSF Kinome_Scan Broad Kinome Profiling (e.g., KINOMEscan®) at a single high concentration (e.g., 1µM) DSF->Kinome_Scan Data_Analysis Analyze Data: Identify Primary Target & Significant Off-Targets Kinome_Scan->Data_Analysis Dose_Response Secondary Dose-Response Assays (IC50/Kd) for Confirmed Off-Targets Data_Analysis->Dose_Response SAR_Decision SAR Decision: Advance, Optimize, or Terminate Dose_Response->SAR_Decision

Caption: A typical workflow for kinase inhibitor selectivity profiling.

Conclusion and Future Outlook

The 3-Bromo-6-(piperazin-1-YL)pyridazine scaffold is an outstanding starting point for the discovery of novel kinase inhibitors. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, enabling exploration of the vast chemical space of the human kinome. However, this chemical potential must be paired with rigorous, quantitative, and multi-faceted cross-reactivity profiling.

As this guide has demonstrated, understanding the relationship between chemical structure and kinome-wide activity is paramount. By employing a suite of orthogonal assays—from the gold-standard radiometric methods to high-throughput binding and biophysical approaches—researchers can build a comprehensive and reliable selectivity profile. This data is the bedrock upon which sound decisions are made, guiding the optimization of lead compounds toward potent, selective, and ultimately safer therapeutic candidates. The continued exploration of this and related pyridazine scaffolds, informed by meticulous cross-reactivity profiling, will undoubtedly fuel the next generation of targeted therapies.

References

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors . Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors . PMC. [Link]

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b ]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors . ResearchGate. [Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry . National Library of Medicine. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge . PMC. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors . Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2‑b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors . Figshare. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development . Reaction Biology. [Link]

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition . PubMed. [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 . ACS Publications. [Link]

  • Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors . ChemRxiv. [Link]

  • Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor . ResearchGate. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration . PMC. [Link]

  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists . PubMed. [Link]

  • 3-bromo-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine . PubChem. [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation . PMC. [Link]

  • Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain . PubMed. [Link]

  • 6-Substituted imidazo[1,2-b]pyridazines as TAK1 inhibitors for the treatment of multiple myeloma . RSC Medicinal Chemistry. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold . SAR Publication. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives . World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • 3-bromo-6-[3-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]pyridazine . PubChem. [Link]

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Head-to-Head Comparison of Pyridazine and Pyrazole Based Inhibitors: A Guide for Scaffold Hopping and Liability Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

The Bioisosteric Paradigm Shift in Drug Design

In the development of targeted therapeutics—particularly kinase inhibitors—nitrogen-rich heterocycles are indispensable for anchoring molecules to the ATP-binding hinge region. Historically, the pyrazole scaffold (a 5-membered 1,2-diazole) has been a go-to motif due to its amphoteric nature and exceptional hydrogen-bonding capabilities. However, as drug discovery campaigns progress into late-stage preclinical development, pyrazole-based leads frequently encounter severe attrition due to off-target toxicities (e.g., hERG channel blockade) and poor metabolic stability.

To rescue these liabilities, advanced scaffold hopping to a pyridazine core (a 6-membered 1,2-diazine) has emerged as a highly effective strategy. This guide provides an objective, head-to-head comparison of these two scaffolds, detailing the physicochemical causality behind their performance and providing self-validating experimental protocols to evaluate them in your own pipeline.

Physicochemical Profiling: The Causality of Scaffold Behavior

To understand why a simple ring expansion from a 5-membered pyrazole to a 6-membered pyridazine dramatically alters in vivo performance, we must analyze their fundamental physicochemical properties.

  • The Pyrazole Profile: Unsubstituted pyrazoles act as both strong hydrogen bond donors (via the pyrrole-like NH) and acceptors (via the pyridine-like N). While this makes them excellent hinge binders, substituted pyrazoles often become highly lipophilic and basic. This specific combination—high lipophilicity and basicity—is the exact pharmacophore recognized by the central hydrophobic cavity of the hERG potassium channel, leading to cardiotoxicity.

  • The Pyridazine Advantage: Pyridazine possesses two adjacent nitrogen atoms in a six-membered aromatic system. This topology generates a massive dipole moment (~3.9 to 4.0 Debye). According to foundational studies by, replacing a lipophilic phenyl or pyrazole ring with a pyridazine reduces the partition coefficient (LogP) by up to two full log units[1]. Furthermore, pyridazines are significantly less basic (conjugate acid pKa ~2.3). This drastic reduction in lipophilicity and basicity effectively prevents the hydrophobic interactions required for hERG blockade, while the electron-deficient nature of the ring resists Cytochrome P450 (CYP) oxidation[2].

Quantitative Comparison Summary
Physicochemical PropertyPyrazole (1,2-diazole)Pyridazine (1,2-diazine)
Ring Architecture 5-membered, amphoteric6-membered, electron-deficient
Dipole Moment (Debye) ~2.2 D~3.9 - 4.0 D
Lipophilicity (LogP Impact) Baseline / Moderate reductionDrastic reduction (~2.0 log units)
Hydrogen Bonding Strong Donor (NH) & Acceptor (N)Strong Acceptor (N1), Weak/No Donor
Typical ADME/Tox Liabilities hERG inhibition, N-glucuronidationAldehyde Oxidase (if unsubstituted)
Kinase Binding Mode Direct H-bond donor/acceptorH-bond acceptor + strong dipole alignment

Mechanistic Case Study: Kinase Target Engagement

When transitioning from a pyrazole to a pyridazine, the mechanism of target engagement fundamentally shifts. As documented in comprehensive kinase inhibitor reviews[3], pyrazoles utilize their NH to donate a hydrogen bond to the kinase hinge (e.g., a Glutamate carbonyl) and their N to accept one (e.g., from a Methionine amide).

Pyridazines lack the NH donor. Instead, they rely on the "α-effect": one nitrogen acts as a potent H-bond acceptor, while the adjacent nitrogen relieves unfavorable lone-pair repulsion and aligns with the electrostatic dipole of the binding pocket.

HingeBinding cluster_pyrazole Pyrazole Motif cluster_pyridazine Pyridazine Motif cluster_kinase Kinase Hinge Region P_NH Pyrrole-like NH (H-Bond Donor) Glu Glutamate (e.g., Glu91) Carbonyl Oxygen P_NH->Glu Donates H P_N Pyridine-like N (H-Bond Acceptor) Met Methionine (e.g., Met93) Amide NH P_N->Met Accepts H PD_N1 N1 Atom (H-Bond Acceptor) PD_N1->Met Accepts H PD_N2 N2 Atom (Dipole Contributor) PD_N2->Met Electronic/Dipole Alignment

Fig 1. Mechanistic comparison of Pyrazole and Pyridazine binding dynamics in the kinase hinge region.

Experimental Methodology: Self-Validating Profiling Protocols

To objectively prove that a pyridazine bioisostere outperforms its pyrazole predecessor, you must subject both compounds to a rigorous, self-validating testing cascade. An assay without internal controls is merely a random number generator; therefore, every protocol below includes strict causality-driven validation steps.

Protocol A: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Biochemical assays lack cellular context. CETSA proves that the inhibitor actually crosses the lipid bilayer and engages the target in a living cell.

  • Preparation: Transfect HEK293 cells with a Split-NanoLuc tagged kinase of interest.

  • Treatment: Treat cells with a concentration gradient of the pyrazole or pyridazine inhibitor (0.1 nM to 10 μM).

  • Self-Validation Controls: Concurrently run a DMSO vehicle (Negative Control) and a known pan-kinase inhibitor like Staurosporine (Positive Control).

  • Execution: Subject aliquots to a thermal gradient (40°C to 65°C) for 3 minutes, lyse, and read luminescence.

  • Causality: Ligand binding thermodynamically stabilizes the folded kinase. A rightward shift in the aggregation temperature (

    
    ) strictly confirms intracellular target engagement, proving the pyridazine's increased polarity did not destroy membrane permeability.
    
Protocol B: Microsomal Stability (ADME Profiling)
  • Incubation: Incubate 1 μM of the test compounds with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and an NADPH regenerating system at 37°C.

  • Self-Validation Controls: Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control. Why? If Verapamil is not rapidly degraded, your microsomes are enzymatically dead, and any "stability" observed in your test compounds is a false positive.

  • Analysis: Quench with cold acetonitrile at 0, 15, 30, and 60 minutes. Analyze via LC-MS/MS to calculate intrinsic clearance (

    
    ).
    
Protocol C: Automated Patch-Clamp hERG Assay (Toxicity Profiling)
  • Setup: Utilize CHO cells stably expressing the hERG potassium channel in a whole-cell patch-clamp configuration.

  • Self-Validation Controls: Run Dofetilide (a potent hERG inhibitor) to validate the sensitivity of the voltage protocol.

  • Causality Check: The reduced lipophilicity and basicity of the pyridazine bioisostere should yield an

    
    , successfully rescuing the liability of a pyrazole counterpart that flagged at 
    
    
    
    .

Workflow Step1 1. Scaffold Hopping (Pyrazole -> Pyridazine) Step2 2. CETSA Target Engagement (Staurosporine Positive Control) Step1->Step2 Step3 3. Microsomal Stability (Verapamil Clearance Control) Step2->Step3 Step4 4. Patch-Clamp hERG Assay (Dofetilide Sensitivity Control) Step3->Step4 Step5 5. Lead Selection & In Vivo Pharmacokinetics Step4->Step5

Fig 2. Self-validating experimental workflow for profiling pyrazole and pyridazine based inhibitors.

Conclusion

While the pyrazole ring remains a foundational element in medicinal chemistry, its inherent physicochemical properties can introduce insurmountable ADME and toxicity hurdles late in development. By strategically employing a pyridazine bioisostere, drug developers can leverage a massive dipole moment to drastically reduce LogP, eliminate hERG liabilities, and improve metabolic stability—all while maintaining the precise topological requirements for robust target engagement.

References

  • Wermuth CG. "The influence that introduction of a pyridazine can have on the properties of a molecule." Med. Chem. Commun., 2011, 2, 935-941. URL:[Link]

  • Meanwell NA. "The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery." Baruch S. Blumberg Institute, 2023. URL:[Link]

  • Fushimi et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." PMC / National Institutes of Health, 2021. URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-6-(piperazin-1-YL)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Emergency Response & Immediate Action Card

Do not overlook this section. This is your immediate reference in the event of containment breach.

Scenario Immediate Action Protocol
Inhalation Evacuate immediately. Move to fresh air. If breathing is labored, administer oxygen (trained personnel only). Critical Note: This compound contains a piperazine moiety, a known respiratory sensitizer. Watch for delayed asthmatic symptoms.
Skin Contact Drench & Strip. Immediately flush with water for 15 minutes while removing contaminated clothing.[1][2][3] Do not scrub (abrasion increases absorption).[1]
Eye Contact Irrigate. Rinse cautiously with water for 15 minutes.[1][2][4][5] Remove contact lenses if present and easy to do.[3][6][7]
Ingestion Rinse & Wait. Rinse mouth. Do NOT induce vomiting (risk of corrosive damage to esophagus). Seek medical aid immediately.
Spill (Solid) Wet Sweep. Dampen with inert solvent (PEG-400 or water) to suppress dust.[8][1] Scoop into a closed container. Do not dry sweep.

Part 2: Risk Assessment & Hazard Mechanism

As researchers, we must understand why a protocol exists. The safety profile of 3-Bromo-6-(piperazin-1-yl)pyridazine (often supplied as the dihydrobromide salt, CAS: 3033384-00-5) is dictated by its functional groups.[8][1]

The Structural Hazard Logic
  • Piperazine Moiety (The Sensitizer): The secondary amine in the piperazine ring is a strong base and a nucleophile. Historically, piperazine derivatives are potent respiratory sensitizers (H334). Repeated inhalation of dust, even at low levels, can trigger irreversible allergic reactions.

  • Pyridazine Ring (The Nitrogen Source): This diazanaphthalene core contributes to the compound's polarity and potential for eye/mucous membrane irritation (H319/H335).

  • Bromine Substituent: While stabilizing the ring for coupling reactions, the halide adds to the molecular weight and lipophilicity, potentially aiding dermal absorption.

GHS Classification (Inferred from Structural Analogs):

  • H302: Harmful if swallowed.[1][6]

  • H315/H319: Causes skin/serious eye irritation.[1][6]

  • H335: May cause respiratory irritation.[1][5][6]

  • H334: May cause allergy or asthma symptoms (Precautionary assignment due to piperazine).[1][7]

Part 3: Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for handling piperazine derivatives in solid form due to the sensitization risk.

PPE Selection Table
Category Requirement Technical Justification
Respiratory N100 / P3 Respirator (or PAPR)Critical: Surgical masks offer zero protection against sensitizing dusts.[8][1] You must use a seal-checked respirator rated for 99.97% particulate filtration.[8][1]
Hand Protection Double Nitrile (0.11 mm min) Outer: Standard Nitrile (4 mil).[1] Inner: Long-cuff Nitrile.[8][1] Why? Piperazines are basic; latex degrades.[1] Nitrile provides chemical resistance and visual contrast if breached.
Eye Protection Chemical Goggles Safety glasses allow dust entry from the sides.[1] Goggles seal the ocular cavity against airborne particulates.[1]
Body Protection Tyvek® Lab Coat (Disposable)Cotton lab coats trap dust in fibers, creating a secondary exposure source in the laundry.[1] Use disposable, non-woven polypropylene/polyethylene.
PPE Decision Tree (Visualization)

PPE_Decision_Tree Start Task: Handling 3-Bromo-6-(piperazin-1-yl)pyridazine Form Physical State? Start->Form Solid Solid / Powder Form->Solid Weighing/Transfer Solution Dissolved in Solvent Form->Solution Reaction/Workup Resp_Solid Respiratory: N100/P3 Mask REQUIRED (Risk: Sensitization) Solid->Resp_Solid Resp_Sol Respiratory: Fume Hood Sufficient (If < 500 mL) Solution->Resp_Sol Skin_Solid Skin: Double Nitrile Gloves + Tyvek Sleeves Resp_Solid->Skin_Solid Skin_Sol Skin: Single Nitrile (Check Solvent Compatibility) Resp_Sol->Skin_Sol caption Figure 1: PPE Selection Logic based on Physical State

Figure 1: PPE Selection Logic based on Physical State. Note the escalation to N100 respiratory protection for solid handling.

Part 4: Operational Handling Protocol

Objective: Solubilize the compound for reaction without generating airborne dust.

Step 1: Preparation & Weighing
  • Location: All weighing MUST occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.[1]

  • Static Control: Use an anti-static gun or ionizer bar.[1] Dry powders of heterocyclic amines are prone to static charge, causing them to "jump" and disperse.

  • Technique:

    • Place the receiving vessel (tare) inside the hood.[1]

    • Open the source container only inside the hood.[1]

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

Step 2: Solubilization (The Critical Control Point)

Once in solution, the respiratory risk drops significantly.[1]

  • Solvent Choice: DMSO or DMF are common for this class.[1]

  • Procedure: Add solvent to the solid slowly down the side of the vessel to minimize aerosolization.[1] Cap immediately and vortex/sonicate inside the hood.

Step 3: Decontamination of Workspace

Because this is a sensitizer, "clean" is not enough; it must be chemically deactivated.

  • Wipe Down: Use a wet wipe soaked in 10% Acetic Acid (or dilute HCl).[1]

    • Mechanism:[8][1][6][9] The acid protonates the piperazine nitrogen, converting the volatile/dusty free base into a non-volatile, water-soluble salt.[1]

  • Secondary Wipe: Follow with a water rinse, then ethanol.[1]

  • UV Check (Optional): Many pyridazines are fluorescent.[1] Use a handheld UV lamp (254/365 nm) to check the balance area for glowing residues.[1]

Part 5: Waste Management & Disposal

Self-Validating Disposal System:

  • Segregation: Do not mix with Oxidizing Agents (e.g., peroxides, permanganates).[7] The piperazine amine can form explosive N-oxides or nitrosamines.[8][1]

  • Labeling: Clearly mark waste containers as "Basic Organic Heterocycle - Sensitizer."

Waste Stream Composition Disposal Method
Solid Waste Contaminated gloves, weigh boats, paper towels.[8][1]Double-bag in heavy-duty polyethylene (4 mil).[8][1] Incineration (High Temp).
Liquid Waste Reaction mother liquors (DMSO/DMF).[1]Halogenated Organic Waste stream (due to Bromine).[1]
Sharps Needles/Glass contaminated with product.[1]Rigid sharps container. Do not recap needles.

Part 6: Emergency Spill Workflow

Spill_Response Alert 1. ALERT LAB (Shout 'Spill!') Assess 2. ASSESS Is it > 1 gram? Alert->Assess Minor Minor Spill (<1g) Assess->Minor No Major Major Spill (>1g) Assess->Major Yes Clean 3. WET WIPE (Use PEG-400 or Water) Minor->Clean Evacuate 3. EVACUATE Call EHS/Hazmat Major->Evacuate Decon 4. ACID WASH (10% Acetic Acid) Clean->Decon Dispose 5. BAG & TAG (Double Bag) Decon->Dispose caption Figure 2: Spill Response Decision Matrix

Figure 2: Spill Response Decision Matrix. Note that large spills of sensitizers require professional Hazmat intervention.[1]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for Piperazine (Source of Sensitization Data). PubChem.[1] Retrieved October 26, 2023, from [Link][1]

  • European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: 3-bromo-6-methoxypyridazine (Analogous Hazard Data). Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance for Handling Sensitizers. Retrieved October 26, 2023, from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.